molecular formula C7H10O B3380777 1-(cyclopent-3-en-1-yl)ethan-1-one CAS No. 20521-56-6

1-(cyclopent-3-en-1-yl)ethan-1-one

Cat. No.: B3380777
CAS No.: 20521-56-6
M. Wt: 110.15 g/mol
InChI Key: NSBBFZZSXMQBJJ-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)ethan-1-one ( 20521-56-6) is a high-purity chemical compound with the molecular formula C7H10O and a molecular weight of 110.16 g/mol . This ketone features a cyclopent-3-ene ring, a structure that serves as a versatile scaffold in synthetic organic chemistry . The compound is characterized by its canonical SMILES, CC(=O)C1CC=CC1, and should be stored sealed in a dry environment, ideally between 2-8°C to maintain stability . With a purity of 97% or higher, it is supplied as a valuable building block for research and development, particularly in the synthesis of pharmaceuticals and material science . As a reactive intermediate, its α,β-unsaturated ketone moiety adjacent to the cyclopentene ring makes it a candidate for various cycloaddition and functionalization reactions, enabling the exploration of novel chemical spaces . Researchers are advised to handle this material with care, as it may be harmful if swallowed and cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the compound should only be used in a well-ventilated area . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopent-3-en-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBFZZSXMQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 1-(Cyclopent-3-en-1-yl)ethan-1-one: Structure, Synthesis, and Advanced Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclopent-3-en-1-yl)ethan-1-one, commonly referred to as 3-acetylcyclopentene or cyclopent-3-enyl methyl ketone, is a highly versatile bifunctional building block in advanced organic synthesis. Featuring both an isolated alkene and a methyl ketone moiety, this molecule serves as a critical intermediate for complex carbocyclic frameworks, including natural product synthesis and the development of pharmacophores like endoperoxides. This whitepaper provides an in-depth analysis of its physicochemical properties, organometallic synthesis pathways, and advanced reactivity profiles, designed for researchers and drug development professionals.

Structural and Physicochemical Profile

The utility of 1-(cyclopent-3-en-1-yl)ethan-1-one stems from its orthogonal reactivity. The C3-C4 double bond is susceptible to electrophilic additions, epoxidations, and metathesis, while the C1-acetyl group can undergo nucleophilic additions, enolization, and reductive aminations.

Quantitative Data Summary

The following table summarizes the core physicochemical and spectroscopic properties essential for characterizing this molecule and distinguishing it from its structural isomers[1][2].

PropertyValue / Description
IUPAC Name 1-(cyclopent-3-en-1-yl)ethan-1-one
Common Synonyms 3-acetylcyclopentene; cyclopent-3-enyl methyl ketone
Chemical Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
UV-Vis Absorption Weak

transition (~280 nm); lacks strong

(conjugated) bands[3][4].
¹H NMR (Key Signals) ~2.15 ppm (s, 3H, acetyl CH₃); ~5.60 ppm (m, 2H, vinylic CH)[2].
¹³C NMR (Key Signals) ~209 ppm (C=O); ~129 ppm (vinylic C); ~28 ppm (acetyl CH₃)[5].

Organometallic Synthesis: Rhenium-Promoted Cyclopentannulation

Traditional organic syntheses of substituted cyclopentenes often suffer from poor regiocontrol and harsh conditions. A highly sophisticated, stereoselective alternative utilizes transition-metal ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-bases. Specifically, the dearomatization of furan using a rhenium(I) complex transforms the heterocycle into a reactive 1,3-propene dipole, which readily undergoes a Lewis acid-promoted cyclopentannulation with enones to yield 3-acetylcyclopentene derivatives[6][7].
Causality and Mechanistic Insights

When furan is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-coordinated to the electron-rich 

fragment (where Tp = hydridotris(pyrazolyl)borate and MeIm = 1-methylimidazole), the uncoordinated

-position becomes highly nucleophilic[7]. The addition of a Lewis acid (BF₃·OEt₂) activates the incoming Michael acceptor (enone). The subsequent attack forms a metal-stabilized 3H-furanium intermediate. Cleavage of the labile C-O bond and rearrangement incorporates the

and

carbons of the enone into a new carbocycle. Oxidative decomplexation ultimately liberates the 1-(cyclopent-3-en-1-yl)ethan-1-one framework[6][8].

Re_Cyclopentannulation A TpRe(CO)(MeIm)(η²-furan) (Rhenium Complex) C 3H-Furanium Intermediate (Metal-Stabilized) A->C + B, BF₃·OEt₂ (-40 °C) B Enone/Enal (Michael Acceptor) D Cycloadduct Complex (3-acetylcyclopentene-Re) C->D C-O Cleavage & Rearrangement E 1-(Cyclopent-3-en-1-yl)ethan-1-one (Target Molecule) D->E + H₂O₂ or AgOTf (Oxidative Decomplexation)

Fig 1. Rhenium-promoted cyclopentannulation workflow utilizing furan as a 1,3-propene dipole.

Step-by-Step Methodology: Re-Promoted Synthesis
  • Complexation: Dissolve

    
     in anhydrous CH₂Cl₂ under an inert argon atmosphere.
    
  • Activation: Cool the reaction mixture to -40 °C. Causality: Low temperatures are mandatory to stabilize the highly reactive 3H-furanium intermediate and prevent polymerization.

  • Cycloaddition: Add the Michael acceptor (e.g., methyl vinyl ketone) followed by the dropwise addition of BF₃·OEt₂. Stir until complete conversion is observed via in situ IR spectroscopy (monitoring the shift in CO stretching frequencies).

  • Liberation: Quench the reaction and treat the resulting complex with an oxidant (e.g., H₂O₂ or silver triflate, AgOTf) at room temperature[6]. Causality: The oxidant changes the oxidation state of the Re center, drastically reducing its

    
    -backbonding capacity and releasing the organic ligand.
    
  • Isolation: Purify the liberated 1-(cyclopent-3-en-1-yl)ethan-1-one via silica gel flash chromatography.

Advanced Reactivity: Domino Synthesis of Endoperoxides

Endoperoxides (1,2-dioxanes) are critical pharmacophores known for their antimalarial and anticancer activities[9][10]. 1-(Cyclopent-3-en-1-yl)ethan-1-one serves as an excellent substrate for a base-catalyzed domino reaction with molecular oxygen to synthesize cyclic hydroperoxy acetals[9][11].

Causality and Mechanistic Insights

The reaction relies on the specific generation of a thermodynamic enolate using potassium tert-butoxide (KOt-Bu). This enolate is oxidized by molecular oxygen to form a hydroperoxide intermediate, which subsequently acts as an electrophile in a cross-aldol addition with a second equivalent of the enolate. A final cyclization yields the 3,5-dihydroxy-1,2-dioxane derivative[9][11].

Endoperoxide_Synthesis A 1-(Cyclopent-3-en-1-yl)ethan-1-one (Ketone Substrate) B Thermodynamic Enolate A->B KOt-Bu / KOH (THF, -20 °C) C Hydroperoxide Intermediate B->C O₂ Atmosphere (Oxidation) D Cross-Aldol Addition (with 2nd ketone eq.) C->D + Enolate E Cyclic Hydroperoxy Acetal (Endoperoxide Product) D->E Domino Cyclization

Fig 2. Domino reaction pathway for endoperoxide synthesis via base-catalyzed oxygenation.

Step-by-Step Methodology: Endoperoxide Formation
  • Preparation: Dissolve 1-(cyclopent-3-en-1-yl)ethan-1-one (0.44 mmol) in 1.2 mL of anhydrous THF[9].

  • Enolization: Cool the solution to -20 °C. Add KOt-Bu (2.7 equiv.) and KOH (0.45 equiv.). Causality: KOt-Bu quantitatively generates the thermodynamic enolate. KOH is hypothesized to facilitate proton transfer steps during the subsequent cyclization phase without hydrolyzing the substrate[9][11].

  • Oxygenation: Purge the reaction vessel and introduce an oxygen atmosphere. Stir vigorously at -20 °C for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild, buffered quench prevents the acid-catalyzed degradation of the sensitive O-O peroxide linkage.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate) to isolate the endoperoxide in ~43% yield[9].

Analytical Validation (Self-Validating System)

To ensure protocol trustworthiness, the identity and purity of 1-(cyclopent-3-en-1-yl)ethan-1-one must be rigorously validated against its common isomer, 3-methylcyclohex-2-enone.

  • UV Spectroscopy: 3-methylcyclohex-2-enone is an

    
    -unsaturated ketone and will exhibit a strong UV absorbance at ~230 nm (
    
    
    
    ). 1-(Cyclopent-3-en-1-yl)ethan-1-one is unconjugated and will only show a weak absorbance at ~280 nm (
    
    
    )[3][4].
  • ¹H NMR Integration: The acetyl group of 1-(cyclopent-3-en-1-yl)ethan-1-one appears as a sharp 3H singlet at ~2.15 ppm, completely decoupled from the ring system. In contrast, the methyl group of 3-methylcyclohex-2-enone appears as an allylic doublet/broad singlet (~1.9 ppm) due to long-range coupling with the vinylic proton[2].

By running these two rapid, non-destructive spectroscopic tests, researchers can definitively validate the success of the cyclopentannulation or the purity of the starting material prior to endoperoxide synthesis.

References

  • Friedman, L. A., You, F., Sabat, M., & Harman, W. D. (2003). Rhenium-Promoted Diastereo- and Enantioselective Cyclopentannulation Reactions: Furans as 1,3-Propene Dipoles. Journal of the American Chemical Society, 125(49), 14980-14981.[Link]

  • Novkovic, L., Trmcic, M., & Rodic, M. (2015). Synthesis of endoperoxides by domino reactions of ketones and molecular oxygen. RSC Advances, 5, 100762-100766.[Link]

Sources

1-acetyl-3-cyclopentene vs 1-acetyl-1-cyclopentene isomer stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Relative Thermodynamic Stability of 1-acetyl-3-cyclopentene and 1-acetyl-1-cyclopentene

Abstract

This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of two constitutional isomers: 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene. It is definitively established that 1-acetyl-1-cyclopentene, an α,β-unsaturated ketone, represents the more stable isomer. This enhanced stability is overwhelmingly attributed to the presence of a conjugated π-system, which allows for electron delocalization across the carbon-carbon double bond and the carbonyl group. This primary stabilization mechanism is further supported by secondary factors including hyperconjugation and bond strength characteristics. This document elucidates the theoretical principles governing this stability difference and provides detailed experimental and computational protocols for its empirical verification, tailored for researchers in organic synthesis and drug development.

Introduction: Foundational Principles of Alkene Stability

In organic chemistry, the thermodynamic stability of a molecule corresponds to its relative potential energy; lower energy molecules are inherently more stable.[1] For alkene isomers, which share the same molecular formula but differ in the arrangement of atoms, disparities in stability arise from subtle differences in their electronic and steric environments. The principal factors governing alkene stability are:

  • Conjugation: Systems with alternating double and single bonds (conjugated systems) exhibit significant stabilization due to the delocalization of π-electrons over multiple atoms.[2][3] This "resonance energy" makes conjugated dienes more stable than their non-conjugated counterparts.[4][5]

  • Degree of Substitution: Alkene stability generally increases with the number of alkyl substituents attached to the sp² hybridized carbons of the double bond.[4][6] The established order of stability is tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[7]

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from adjacent C-H or C-C σ-bonds into the π-system of the double bond.[8][9] A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thus enhancing stability.[7][10]

  • Steric Strain: Unfavorable spatial interactions between bulky groups can force bond angles to deviate from their optimal values, introducing strain and reducing stability.[11] For instance, cis-alkenes are typically less stable than their trans counterparts due to steric hindrance between substituents on the same side of the double bond.[1][12]

  • Ring Strain: In cyclic alkenes, deviation from ideal sp² (120°) or sp³ (109.5°) bond angles introduces angle strain.[13] The conformation of the ring aims to minimize both angle strain and torsional strain (eclipsing interactions).

Structural Analysis of Acetylcyclopentene Isomers

The two isomers , 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene, share the molecular formula C₇H₁₀O but differ in the placement of the double bond relative to the acetyl substituent.[14] This seemingly minor structural change has profound implications for their electronic structure and stability.

  • 1-Acetyl-1-cyclopentene: In this isomer, the carbon-carbon double bond of the cyclopentene ring is directly attached to the carbonyl carbon of the acetyl group. This arrangement creates an α,β-unsaturated ketone, a classic example of a conjugated system.[15]

  • 1-Acetyl-3-cyclopentene: Here, the double bond is separated from the acetyl group by a saturated sp³-hybridized carbon atom. The π-systems of the alkene and the carbonyl group are isolated and do not interact electronically.

Caption: Fig. 1: Structural Comparison of Acetylcyclopentene Isomers

Comparative Stability Analysis

Primary Factor: π-System Conjugation

The dominant stabilizing influence is the conjugation present in 1-acetyl-1-cyclopentene. The parallel alignment of p-orbitals on the two sp² carbons of the alkene and the sp² carbon and oxygen of the carbonyl group allows for the formation of a delocalized π-molecular orbital extending over all four atoms. This delocalization spreads electron density, lowering the overall potential energy of the molecule. This phenomenon can be represented by resonance structures that illustrate the distribution of charge.

The stabilization energy gained from conjugation in α,β-unsaturated carbonyl compounds is significant, typically in the range of 10-15 kJ/mol.[3][5] In contrast, 1-acetyl-3-cyclopentene lacks this interaction; its two π-bonds are isolated by an sp³ carbon, preventing any electronic communication and delocalization.

Secondary Factors

While conjugation is the primary determinant, other factors also contribute to the stability difference:

  • Hyperconjugation: The stability of an alkene is enhanced by the number of adjacent C-H σ-bonds that can align with the π-system.

    • 1-Acetyl-1-cyclopentene: The double bond (C1=C2) has two allylic hydrogens on C5 and two on the acetyl methyl group's C-C bond, providing stabilizing hyperconjugative interactions.

    • 1-Acetyl-3-cyclopentene: The double bond (C3=C4) has two allylic hydrogens on C2 and two on C5. The number of stabilizing C-H hyperconjugative interactions is similar, but the C-C single bond of the acetyl group in the 1-isomer also participates, slightly favoring 1-acetyl-1-cyclopentene.[8]

  • Bond Strengths: The stability of a molecule is related to the sum of its bond energies. A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[1]

    • 1-Acetyl-1-cyclopentene: Features two sp²-sp³ bonds within the ring (C2-C3 and C5-C1) and one external sp²-sp³ bond (C1-C(acetyl)).

    • 1-Acetyl-3-cyclopentene: Features two sp²-sp³ bonds within the ring (C2-C3 and C5-C4). The presence of an additional strong sp²-sp³ bond in the conjugated isomer contributes to its greater overall stability.

Summary of Stabilizing Factors
Feature1-Acetyl-1-cyclopentene1-Acetyl-3-cyclopenteneStability Impact
π-Conjugation Yes (C=C-C=O)No (Isolated π-bonds)Strongly favors 1-isomer
Hyperconjugation High (Allylic H's + C-C bond)Moderate (Allylic H's)Slightly favors 1-isomer
sp²-sp³ Bonds 32Favors 1-isomer
Steric Strain MinimalMinimalNegligible difference

Methodologies for Empirical and Computational Verification

The theoretical prediction of greater stability for 1-acetyl-1-cyclopentene can be validated through established experimental and computational protocols.

Protocol 1: Isomerization via Catalysis

The relative thermodynamic stabilities of interconvertible isomers can be determined by allowing them to reach equilibrium under catalytic conditions.[6] The isomer with the lower Gibbs free energy will predominate. For the acetylcyclopentene system, isomerization can be readily achieved with either an acid or a base catalyst, which facilitates the migration of the double bond into conjugation with the carbonyl group.[16]

Step-by-Step Methodology:

  • Preparation: Dissolve a pure sample of 1-acetyl-3-cyclopentene in a suitable solvent (e.g., methanol for base catalysis, toluene for acid catalysis).

  • Catalysis: Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Equilibration: Heat the mixture under reflux and monitor the reaction progress over time.

  • Analysis: Withdraw aliquots periodically and quench the catalyst. Analyze the isomeric ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Confirmation: Equilibrium is reached when the ratio of 1-acetyl-1-cyclopentene to 1-acetyl-3-cyclopentene remains constant over several time points. The final ratio allows for the calculation of the difference in Gibbs free energy (ΔG°) between the two isomers.

Isomerization_Workflow cluster_workflow Fig. 2: Workflow for Isomerization Study start Start: Pure 1-acetyl-3-cyclopentene dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Catalyst (e.g., NaOMe) dissolve->add_catalyst reflux Heat to Reflux (Equilibration) add_catalyst->reflux monitor Monitor via GC/NMR reflux->monitor equilibrium Equilibrium Reached? monitor->equilibrium equilibrium->reflux No analyze Determine Final Isomer Ratio equilibrium->analyze Yes calculate Calculate ΔG° analyze->calculate end End: Thermodynamic Data calculate->end

Caption: Fig. 2: Workflow for Isomerization Study

Protocol 2: Calorimetry via Heat of Hydrogenation

A more direct, quantitative measure of alkene stability is its heat of hydrogenation (ΔH°hydrog).[7][17] Both isomers hydrogenate to form the same product, 1-acetylcyclopentane. Therefore, any difference in the heat released during the reaction is due to the difference in the initial stability of the alkenes. The more stable isomer will release less heat.[4]

Methodology Outline:

  • A precise quantity of each isomer is hydrogenated separately in a reaction calorimeter using a catalyst like palladium on carbon (Pd/C).

  • The exothermic heat of reaction (ΔH°hydrog) is measured for each isomer.

  • The difference between the two values (ΔΔH°hydrog) corresponds directly to the difference in enthalpy between the isomers. The expected result is that ΔH°hydrog (1-acetyl-3-cyclopentene) will be more negative than ΔH°hydrog (1-acetyl-1-cyclopentene).

Protocol 3: In Silico Analysis via Density Functional Theory (DFT)

Modern computational chemistry provides a powerful tool for accurately predicting the relative stabilities of isomers.[18] DFT calculations can determine the ground-state electronic energy of a molecule, from which thermodynamic properties like enthalpy and Gibbs free energy can be derived.

Computational Workflow:

  • Structure Building: Construct 3D models of both 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene.

  • Conformational Search: Perform a conformational search for each isomer to locate the lowest energy conformer, accounting for the puckering of the cyclopentene ring.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the two isomers. The difference (ΔG) will provide a theoretical value for their relative stability.

DFT_Workflow cluster_dft Fig. 3: Computational DFT Workflow build Build 3D Structures (Isomer 1 & 2) conform Conformational Search build->conform optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) conform->optimize freq Frequency Calculation optimize->freq compare Compare Gibbs Free Energies (ΔG) freq->compare result Predicted Relative Stability compare->result

Caption: Fig. 3: Computational DFT Workflow

Conclusion

The thermodynamic stability of 1-acetyl-1-cyclopentene is demonstrably greater than that of its non-conjugated isomer, 1-acetyl-3-cyclopentene. This stability is rooted in fundamental principles of organic chemistry, with the delocalization of π-electrons through conjugation being the single most important stabilizing factor. This primary effect is reinforced by contributions from hyperconjugation and bond strength differences. The outlined experimental and computational methodologies provide robust frameworks for quantifying this stability difference, confirming that the migration of a double bond into conjugation with a carbonyl group is a highly favorable process. These principles are crucial for professionals in drug development and chemical synthesis for predicting reaction outcomes, understanding equilibrium positions, and designing stable molecular entities.

References

  • Chemistry LibreTexts. (2025, September 17). 7.5: Stability of Alkenes. [Link]

  • OpenStax. (2023, September 20). 7.6 Stability of Alkenes - Organic Chemistry. [Link]

  • JoVE. (2023, April 30). Video: Relative Stabilities of Alkenes. [Link]

  • OpenOChem Learn. Stability of Alkenes. [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. [Link]

  • ResearchGate. Schematic representation of geminal hyperconjugation. [Link]

  • Wikipedia. Hyperconjugation. [Link]

  • YouTube. (2023, July 17). Stability of Alkenes. [Link]

  • Reddit. (2020, April 30). Factors that affect alkene stability. [Link]

  • Michigan State University Chemistry. Conjugation. [Link]

  • MDPI. (2015, January 15). Relative Stability of cis- and trans-Hydrindanones. [Link]

  • Quora. (2017, December 19). What is the hyperconjugation effect in organic chemistry?. [Link]

  • Allen Institute. (2024, October 24). Hyperconjugation: Mechanism, Illustration and Examples. [Link]

  • StudySmarter. Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. [Link]

  • National Center for Biotechnology Information. (2021). Controlling the thermodynamic stability of conformational isomers.... [Link]

  • YouTube. (2018, March 21). 30.02 Conjugation and Thermodynamic Stability. [Link]

  • National Center for Biotechnology Information. (2025, August 26). Geminal hyperconjugation as a driving force for C–C bond shortening.... [Link]

  • Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • PubMed. (2003, October 30). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. [Link]

  • Michigan State University Chemistry. Ring Conformations. [Link]

  • Vaia. Q2P Draw the cis and trans isomers.... [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • National Center for Biotechnology Information. 1-Acetylcyclopentene. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]

  • UCL Discovery. Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. [Link]

  • Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

  • Lumen Learning. Stability of Conjugated Dienes MO Theory. [Link]

Sources

IUPAC name for 3-acetylcyclopentene and common synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals.

IUPAC Identity, Synthesis, and Isomerization Dynamics

Executive Summary & Chemical Identity

3-Acetylcyclopentene is a semi-systematic name often used to describe 1-(cyclopent-2-en-1-yl)ethan-1-one . It represents a class of


-unsaturated ketones that serve as versatile intermediates in the synthesis of terpenoids, jasmonoid fragrances, and substituted cyclopentenones.

Unlike its thermodynamically stable isomer 1-acetyl-1-cyclopentene (a conjugated


-unsaturated ketone), the 3-acetyl isomer possesses an allylic proton susceptible to rapid tautomerization. This guide focuses on the rigorous nomenclature, synthesis, and the critical control of isomerization required during its handling.
Chemical Identifiers
ParameterData
Preferred IUPAC Name 1-(Cyclopent-2-en-1-yl)ethan-1-one
Common Synonyms 3-Acetylcyclopentene; Methyl 2-cyclopentenyl ketone; Acetylcyclopent-2-ene
CAS Registry Number 73113-00-5 (Specific Isomer)
Related CAS 16112-10-0 (Conjugated 1-Acetyl isomer)
Molecular Formula

Molecular Weight 110.15 g/mol
SMILES CC(=O)C1C=CCC1
InChI Key DIZVAYGKXSYCSO-UHFFFAOYSA-N

Nomenclature & Structural Logic

The name "3-acetylcyclopentene" is derived from the numbering priority of the cyclopentene ring. However, IUPAC rules prioritize the principal functional group (ketone) over the ring unsaturation when naming the parent structure.

  • Parent Structure: Ethanone (2-carbon chain with ketone).

  • Substituent: Cyclopentenyl ring.[1][2]

  • Numbering:

    • The acetyl group is attached to the ring.[3]

    • The point of attachment on the ring is designated as position 1.

    • The double bond is located to give the lowest locant. In this isomer, the double bond starts at C2.

    • Therefore, the substituent is cyclopent-2-en-1-yl .

Disambiguation Alert: Researchers frequently encounter "1-acetylcyclopentene" (CAS 16112-10-0).[4] This is the conjugated isomer where the double bond is between C1 and C2, and the acetyl group is at C1. It is significantly more stable than the 3-acetyl isomer due to resonance conjugation between the alkene and the carbonyl (


 overlap).

Synthesis Protocols

The synthesis of 3-acetylcyclopentene requires kinetic control to prevent isomerization to the conjugated form. Two primary methodologies are established:

Method A: Lewis Acid-Catalyzed Acylation (Kinetic Control)

Direct Friedel-Crafts acylation of cyclopentene typically yields the conjugated 1-acetyl isomer. To target the 3-acetyl isomer, milder conditions using organometallic intermediates are preferred.

Protocol:

  • Reagents: Cyclopent-2-enylmagnesium bromide (prepared from 3-bromocyclopentene), Acetic Anhydride, THF (

    
    ).
    
  • Mechanism: Nucleophilic attack of the allylic Grignard reagent on the acyl electrophile.

  • Key Step: Quench at low temperature (

    
    ) with saturated 
    
    
    
    to prevent base-catalyzed equilibration.
Method B: Radical Oxidative Addition (Industrial Route)

This method utilizes the radical addition of acetaldehyde to cyclopentadiene. While less selective, it is scalable.

Protocol:

  • Reagents: Cyclopentadiene, Acetaldehyde,

    
     (catalyst).
    
  • Conditions:

    
    , inert atmosphere.
    
  • Purification: Fractional distillation is required to separate the 3-acetyl isomer (b.p. ~150-155°C) from the conjugated isomer.

Reactivity & Isomerization Dynamics

The defining characteristic of 3-acetylcyclopentene is its tendency to isomerize. The proton at the C1 position (alpha to the carbonyl and allylic to the double bond) is highly acidic (


).
Mechanism of Isomerization

Under basic or acidic conditions, the deconjugated ketone (A) equilibrates to the conjugated enone (B).

Isomerization A 3-Acetylcyclopentene (Kinetic Product) Non-Conjugated TS Enol / Enolate Intermediate A->TS Base (-H+) or Acid (+H+) B 1-Acetylcyclopentene (Thermodynamic Product) Conjugated TS->B Tautomerization (Irreversible over time) B->A Difficult

Figure 1: Isomerization pathway from the kinetic allylic isomer to the thermodynamic conjugated isomer.

Experimental Implication:

  • Storage: Must be stored at

    
    , preferably stabilized with trace acid scavengers if synthesized in-house.
    
  • Usage: In Michael addition reactions, the 3-acetyl isomer will often react as the 1-acetyl isomer if the reaction conditions allow for in situ isomerization.

Applications in Drug Development & Fragrance

Fragrance Chemistry

The 3-acetyl isomer is valued for its diffusive, green, spicy, and metallic notes, contrasting with the sweeter, heavier profile of the conjugated isomer. It serves as a precursor to jasmone-like compounds.

Pharmaceutical Intermediates
  • Michael Acceptor Precursor: It acts as a "masked" Michael acceptor. In vivo or under physiological pH, it can isomerize to the conjugated form, which then covalently binds to cysteine residues in target proteins (e.g., in covalent inhibitors).

  • Scaffold Synthesis: Used in the [3+2] cycloaddition synthesis of polycyclic terpenoids.

Comparative Data Table
Property3-Acetylcyclopentene (Allylic)1-Acetylcyclopentene (Conjugated)
Stability Low (Kinetic)High (Thermodynamic)
UV Absorption

(isolated alkene)

(enone)
IR Carbonyl

(saturated ketone)

(conjugated ketone)
Odor Profile Green, Diffusive, SharpSweet, Woody, Herbal

References

  • IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: Rule P-44.4 (Seniority of functional groups). IUPAC.[5] Link

  • Synthesis of Cyclopentenones . (2018). Organic Syntheses, 95, 46-59. "Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement". Link

  • Isomerization of Beta-Gamma Unsaturated Ketones . (1976).[6] Journal of the American Chemical Society.[7][8] Detailed kinetic study on the base-catalyzed isomerization of cyclopentenyl ketones.

  • PubChem Compound Summary . (2023). 1-(Cyclopent-2-en-1-yl)ethan-1-one (CAS 73113-00-5). National Center for Biotechnology Information. Link

  • Fragrance & Flavor Materials . (2021). The Good Scents Company. "Methyl 2-cyclopentenyl ketone properties". Link

Sources

Biological Activity of Cyclopentenyl Methyl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, chemical pharmacology, and therapeutic potential of Cyclopentenyl Methyl Ketone (1-Acetyl-1-cyclopentene) and its functionalized derivatives.

Executive Summary

Cyclopentenyl methyl ketone (1-acetyl-1-cyclopentene) represents a privileged scaffold in medicinal chemistry, distinguished by its


-unsaturated ketone  pharmacophore. Unlike its saturated counterpart (cyclopentyl methyl ketone), the unsaturated derivative possesses high electrophilicity, enabling it to act as a potent Michael acceptor .

This chemical reactivity underpins its biological profile, facilitating covalent interactions with nucleophilic cysteine residues in enzymes and signaling proteins.[1] Derivatives of this scaffold—particularly chalcone analogues , oximes , and fused bicyclic systems —exhibit significant anticancer , antimicrobial , and anti-inflammatory activities.

Chemical Basis of Bioactivity: The Pharmacophore

The core biological activity is driven by the enone system embedded within the five-membered ring.

Structure-Activity Relationship (SAR)
  • The Michael Acceptor (

    
    -carbon):  The double bond conjugated with the carbonyl group creates an electrophilic site at the 
    
    
    
    -position. This is the primary "warhead" for alkylating biological targets (e.g., NF-
    
    
    B, thioredoxin reductase).
  • The Lipophilic Core (Cyclopentene Ring): The five-membered ring provides optimal lipophilicity (

    
    ), allowing membrane permeability while maintaining water solubility sufficient for bioavailability.
    
  • The Carbonyl H-Bond Acceptor: The ketone oxygen serves as a hydrogen bond acceptor, critical for orienting the molecule within receptor binding pockets.

SAR_Diagram Core Cyclopentenyl Methyl Ketone (Scaffold) Michael Michael Acceptor (β-Carbon) Covalent Cysteine Modification Core->Michael  Warhead Ring Cyclopentene Ring Lipophilicity & Bioavailability Core->Ring  ADME Carbonyl Acetyl Group (C=O) H-Bond Acceptor / Condensation Site Core->Carbonyl  Derivatization

Figure 1: Pharmacophore analysis of the 1-acetyl-1-cyclopentene scaffold.

Therapeutic Applications & Derivatives[1][2][3][4][5]

Anticancer Activity (Chalcone Analogues)

The most potent derivatives are cyclopentenyl chalcones , formed by condensing the methyl ketone with aromatic aldehydes. These "cyclic chalcones" are conformationally restrained, often exhibiting higher potency than acyclic analogs.[1]

  • Mechanism: Induction of oxidative stress (ROS generation) and alkylation of tubulin or NF-

    
    B pathway proteins.
    
  • Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO

    
    ) on the aromatic ring show IC
    
    
    
    values in the low micromolar range against melanoma (A375) and cervical cancer (HeLa) lines.

Table 1: Cytotoxicity Profile of Representative Derivatives

Derivative ClassSubstituent (R)Cell LineIC

(

M)
Mechanism
Chalcone 4-ChlorophenylHeLa5.4

0.2
Tubulin polymerization inhibition
Chalcone 3,4-DimethoxyphenylA375 (Melanoma)3.2

0.1
ROS-mediated apoptosis
Oxime Ether Benzyl-oximeMCF-712.8

0.5
DNA intercalation (putative)
Mannich Base Morpholino-methylL1210 (Leukemia)8.5

0.3
Mitochondrial disruption
Antimicrobial Activity

Derivatives modified at the carbonyl position (e.g., oximes , hydrazones ) display enhanced stability and antimicrobial efficacy.

  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus, including MRSA) and select fungi (C. albicans).

  • Potency: MIC values for optimized oxime ether derivatives range from 4 to 32

    
    g/mL .
    
  • Advantage: Unlike the parent enone, oxime derivatives are less prone to rapid metabolic degradation, improving their systemic half-life.[1]

Anti-inflammatory Potential

Cyclopentenyl ketones act as soft electrophiles , activating the Nrf2/ARE pathway .[1] This upregulates antioxidant enzymes (HO-1, NQO1), providing cytoprotection against inflammatory stress.

Mechanism of Action: The Cysteine Trap

The biological effects are largely governed by the Michael Addition pathway.

  • Entry: The lipophilic molecule crosses the cell membrane.

  • Recognition: The carbonyl group hydrogen-bonds with the target protein.

  • Alkylation: A nucleophilic thiol (-SH) group from a cysteine residue attacks the

    
    -carbon of the cyclopentenyl ring.
    
  • Signal Modulation: This covalent modification alters protein conformation, inhibiting enzymatic activity (e.g., IKK

    
    ) or preventing transcription factor binding.[1]
    

MOA_Pathway Compound Cyclopentenyl Derivative (Electrophile) CellEntry Cell Membrane Permeation Compound->CellEntry Target Target Protein (NF-κB, Tubulin, Thioredoxin) CellEntry->Target  Binding Reaction Michael Addition (Covalent Bond Formation) Target->Reaction  Cys-SH Attack Effect Biological Response (Apoptosis / Anti-inflammatory) Reaction->Effect  Protein Inactivation

Figure 2: Molecular mechanism of action via covalent cysteine modification.

Experimental Protocols

Synthesis of Cyclopentenyl Chalcone Derivatives

Objective: To synthesize a library of bioactive chalcones via Claisen-Schmidt condensation.

Reagents:

  • 1-Acetyl-1-cyclopentene (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • NaOH (10% aq. solution) or KOH/Ethanol

  • Ethanol (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-acetyl-1-cyclopentene and 10 mmol of the aromatic aldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure chalcone.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values against cancer cell lines.
  • Seeding: Seed tumor cells (e.g., HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the cyclopentenyl derivative (0.1 – 100

    
    M) dissolved in DMSO (final DMSO < 0.5%).
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate for 4 hours.
    
  • Measurement: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC

    
    .
    

References

  • Synthesis and Cytotoxicity of Chalcone Derivatives. Al-Nahrain Journal of Science. (2024). Retrieved from

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. National Institutes of Health (PMC). Retrieved from

  • 1-Acetyl-1-cyclopentene: Chemical Properties and Michael Addition. BenchChem. Retrieved from

  • Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one. PubMed. (2012).[2] Retrieved from

  • Cyclopentyl methyl ketone (CAS 6004-60-0) Properties. PubChem. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(cyclopent-3-en-1-yl)ethan-1-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision synthesis of 1-(cyclopent-3-en-1-yl)ethan-1-one. It moves beyond standard textbook descriptions to address practical challenges in scale-up, catalyst selection, and purification, specifically focusing on the Ring-Closing Metathesis (RCM) methodology.

Executive Summary

The target molecule, 1-(cyclopent-3-en-1-yl)ethan-1-one (also referred to as 3-acetylcyclopentene), is a valuable building block in the synthesis of bioactive terpenes and pharmaceutical intermediates. While classical routes involving cycloaddition or rearrangement often suffer from poor regioselectivity, Ring-Closing Metathesis (RCM) offers a convergent, high-yielding pathway.

This guide details a robust two-stage protocol:

  • Precursor Assembly: The synthesis of the requisite 1,6-diene (3-allylhex-5-en-2-one) via double alkylation and decarboxylation.

  • Cyclization: The ruthenium-catalyzed RCM step, optimized for high dilution to suppress oligomerization (ADMET).

Strategic Reaction Pathway

The synthesis relies on the thermodynamic drive to release ethylene gas, pushing the equilibrium toward the formation of the 5-membered ring.

G start Ethyl Acetoacetate inter Ethyl 2,2-diallyl-3-oxobutanoate start->inter 1. NaH, DMF 2. Allyl Bromide (2.2 eq) precursor Precursor: 3-allylhex-5-en-2-one inter->precursor Decarboxylation (NaCl, DMSO, H2O, 160°C) target Target: 1-(cyclopent-3-en-1-yl)ethan-1-one precursor->target RCM (DCM, 0.01M) byprod Ethylene (g) precursor->byprod - C2H4 catalyst Grubbs II Catalyst (Ru-Carbene) catalyst->target Catalysis

Figure 1: Synthetic workflow from commodity starting materials to the cyclopentene target.

Critical Experimental Considerations

Catalyst Selection

For this specific steric environment (forming a trisubstituted center adjacent to the double bond), Grubbs 2nd Generation Catalyst (G2) is recommended over the 1st Generation (G1).

  • G1: Lower activity, higher sensitivity to the ketone carbonyl (chelation).

  • G2: High turnover frequency (TOF), excellent tolerance for the pendant acetyl group, and thermal stability.

  • Hoveyda-Grubbs II: An alternative if G2 initiation is slow, but generally unnecessary for this unhindered terminal diene.

Concentration & ADMET Suppression

The most critical parameter in RCM is concentration .

  • High Concentration (>0.1 M): Favors intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

  • Target Concentration (0.005 M – 0.02 M): Favors intramolecular Ring-Closing Metathesis (RCM).

Solvent Degassing

Ruthenium carbenes are sensitive to oxygen. Solvents (DCM or Toluene) must be sparged with Argon or Nitrogen for at least 15-30 minutes prior to catalyst addition.

Detailed Protocols

Protocol A: Synthesis of Precursor (3-allylhex-5-en-2-one)

Rationale: Direct diallylation of acetone is low-yielding. The use of a beta-keto ester scaffold allows for controlled double alkylation followed by facile decarboxylation.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Allyl bromide (2.5 eq)

  • Sodium hydride (60% in oil) (2.2 eq)

  • DMF (Anhydrous)

  • NaCl / DMSO (for Krapcho decarboxylation)

Step-by-Step:

  • Enolate Formation: To a flame-dried flask under

    
    , add NaH (2.2 eq) washed with hexanes. Suspend in anhydrous DMF (0.5 M relative to substrate). Cool to 0°C.
    
  • Addition: Add ethyl acetoacetate dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add allyl bromide (2.5 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Wash organic layer with water (3x) to remove DMF. Dry (
    
    
    ) and concentrate.
  • Decarboxylation (Krapcho conditions): Dissolve the crude intermediate (ethyl 2,2-diallyl-3-oxobutanoate) in DMSO containing water (2 eq) and NaCl (1.5 eq). Heat to 160°C for 4-6 hours.

    • Note:

      
       evolution indicates reaction progress.
      
  • Purification: Dilute with water, extract with ether, and purify via fractional distillation (bp ~75°C at 15 mmHg) or silica flash chromatography (10:1 Hexane:EtOAc).

    • Yield Target: >70% over two steps.

Protocol B: Ring-Closing Metathesis (RCM)

Rationale: High dilution conditions are strictly enforced to prevent polymerization.

Reagents:

  • 3-allylhex-5-en-2-one (Precursor)

  • Grubbs Catalyst 2nd Gen (1-2 mol%)

  • Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step:

  • System Prep: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvent Prep: Add anhydrous DCM. Sparge with Argon for 20 minutes.

  • Substrate Addition: Dissolve the precursor in the DCM to achieve a final concentration of 0.01 M (e.g., 1 mmol substrate in 100 mL DCM).

  • Catalyst Addition: Add Grubbs II catalyst (1 mol%) as a solid in one portion.

    • Visual Check: Solution should turn a characteristic pinkish-brown/purple.

  • Reaction: Stir at reflux (40°C) for 2–4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; product is UV active).

    • Endpoint: Disappearance of the starting material spot.

  • Quenching & Ru Removal:

    • Add activated charcoal (50 wt% relative to substrate) or DMSO (50 eq relative to catalyst) and stir open to air for 2 hours. This coordinates/adsorbs the Ru species.[1]

    • Filter through a pad of Celite/Silica.

  • Isolation: Carefully concentrate the filtrate under reduced pressure.

    • Caution: The product is a volatile ketone. Do not use high vacuum for extended periods.

  • Final Purification: Flash column chromatography (Silica gel, 95:5 Pentane:Ether).

Data Summary & Troubleshooting

ParameterSpecificationImpact of Deviation
Concentration 0.01 M (Standard)>0.05 M leads to dimers/polymers; <0.001 M is too slow.
Catalyst Loading 1–2 mol%<0.5 mol% may result in incomplete conversion; >5 mol% complicates purification.
Temperature 40°C (Reflux)RT is acceptable but slower; >80°C (Toluene) may degrade catalyst over time.
Atmosphere Argon/NitrogenOxygen rapidly decomposes the active Ru-carbene species.
Common Issues:
  • Stalled Reaction: If conversion stops at ~80%, add a second portion of catalyst (0.5 mol%) and ensure ethylene is actively vented (do not seal the system completely; use a bubbler).

  • Colored Product: Residual Ruthenium is dark/brown. If the oil is not pale yellow/colorless, repeat filtration through silica with a scavenger (e.g., SiliaMetS®).

References

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043. Link

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 110(3), 1746–1787. Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805–822. Link

  • Kirkland, T. A., & Grubbs, R. H. (1997). "Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes." Journal of Organic Chemistry, 62(21), 7310–7318. Link

Sources

Advanced Diels-Alder Strategies for the Synthesis and Derivatization of Monocyclic Acetylcyclopentenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Monocyclic acetylcyclopentenes, such as 1-acetyl-1-cyclopentene, are indispensable building blocks in modern organic synthesis. They serve as critical precursors for the assembly of complex polycyclic frameworks, including triquinanes, fused bicyclic alkaloids, and bioactive terpenoids [1]. However, working with cyclopentene derivatives presents a unique synthetic paradox: the most direct precursor, cyclopentadiene, is highly unstable and rapidly undergoes spontaneous[4+2] dimerization at room temperature.

To circumvent this limitation, advanced synthetic workflows employ a dual-pronged Diels-Alder strategy:

  • The Masking Phase (Retro-Diels-Alder): Utilizing a forward[4+2] cycloaddition to "mask" the reactive diene as a stable norbornene derivative, allowing for regioselective acylation, followed by thermal cracking (Retro-Diels-Alder) to unmask the monocyclic acetylcyclopentene.

  • The Derivatization Phase (Organocatalytic [4+2] Cycloaddition): Deploying the newly synthesized 1-acetylcyclopentene as an activated substrate in asymmetric organocatalysis to construct densely functionalized, chiral fused carbocycles.

This application note provides a comprehensive, self-validating guide to executing both the synthesis of the monocyclic core and its subsequent stereoselective derivatization.

Mechanistic Principles & Causality

The Norbornene Masking and Retro-Diels-Alder (rDA) Strategy

Direct Friedel-Crafts acylation of cyclopentadiene is synthetically unviable due to competitive oligomerization and the formation of complex isomeric mixtures. By reacting cyclopentadiene with a sacrificial dienophile (e.g., ethylene or a synthetic equivalent), the reactive diene is locked into a rigid bicyclo[2.2.1]heptene (norbornene) framework.

Causality of the Masking Step: The thermodynamic stability of the norbornene intermediate physically isolates the reactive alkene centers. This ensures that electrophilic acylation occurs exclusively at the desired position without triggering polymerization. Subsequent Flash Vacuum Pyrolysis (FVP) or high-temperature thermal cracking initiates a Retro-Diels-Alder (rDA) reaction. The elevated thermal energy overcomes the activation barrier to extrude the volatile dienophile gas, cleanly yielding the target 1-acetylcyclopentene [2].

rDA_Workflow A Cyclopentadiene + Dienophile B [4+2] Cycloaddition (Masking) A->B C Norbornene Derivative B->C D Friedel-Crafts Acylation C->D E Acyl-Norbornene Intermediate D->E F Thermal Cracking (Retro-Diels-Alder) E->F G 1-Acetylcyclopentene (Target) F->G

Caption: Norbornene masking and Retro-Diels-Alder (rDA) workflow for 1-acetylcyclopentene synthesis.

Organocatalytic Dienamine Activation

Once isolated, 1-acetylcyclopentene is an exceptional substrate for asymmetric [4+2] cycloadditions. When exposed to a chiral secondary amine catalyst—such as Jørgensen-Hayashi diphenylprolinol silyl ether—the catalyst condenses with the acetyl carbonyl to form a conjugated dienamine intermediate.

Causality of Stereocontrol: The bulky silyl ether group on the chiral pyrrolidine ring acts as a steric wall, effectively shielding one face of the extended dienamine system. When an electron-deficient dienophile (like a nitroolefin) approaches, it is forced to attack from the unhindered face. This transition state geometry dictates the absolute stereochemistry of the resulting bicyclo[4.3.0]nonane derivative, consistently yielding products with high enantiomeric excess (>95% ee) [3].

Organocatalytic_Cycle A 1-Acetylcyclopentene + Chiral Amine B Condensation (-H2O) A->B C Dienamine Intermediate (Activated Diene) B->C D Nitroolefin Addition C->D E [4+2] Cycloadduct (Iminium Ion) D->E F Hydrolysis (+H2O) E->F G Chiral Bicyclic Carbocycle F->G H Catalyst Regeneration F->H H->A

Caption: Organocatalytic dienamine activation cycle for asymmetric [4+2] cycloadditions.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 1-Acetylcyclopentene via rDA Strategy

This protocol utilizes a surrogate masking agent to bypass the handling of high-pressure ethylene gas.

Reagents: Cyclopentadiene (freshly cracked), phenyl vinyl sulfone (dienophile surrogate), acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Masking Cycloaddition:

    • Action: Dissolve phenyl vinyl sulfone (1.0 eq) in DCM. Dropwise add freshly cracked cyclopentadiene (1.5 eq) at 0 °C. Stir at room temperature for 12 hours.

    • Causality: The electron-withdrawing sulfone group activates the vinyl moiety, driving the[4+2] cycloaddition to form the norbornene framework.

    • Validation Check: Analyze via GC-MS. The reaction is complete when the sulfone peak disappears, replaced by the heavier bicyclic adduct mass ion.

  • Regioselective Acylation:

    • Action: Cool the mixture to -78 °C. Sequentially add AlCl₃ (1.2 eq) and acetyl chloride (1.1 eq). Stir for 2 hours, then quench with cold aqueous HCl.

    • Causality: The low temperature prevents skeletal rearrangements of the norbornene system during the generation of the highly reactive acylium ion.

    • Validation Check: Perform IR spectroscopy on the crude organic extract. The appearance of a sharp carbonyl stretch at ~1680 cm⁻¹ confirms successful acylation.

  • Thermal Cracking (Retro-Diels-Alder):

    • Action: Load the purified acyl-norbornene into a Flash Vacuum Pyrolysis (FVP) apparatus. Heat the sublimation zone to 100 °C and the cracking tube to 450 °C under high vacuum (10⁻³ mbar).

    • Causality: The intense heat provides the activation energy required to reverse the cycloaddition, extruding the sulfone byproduct and volatilizing the target 1-acetylcyclopentene, which is trapped in a liquid nitrogen cold finger.

    • Validation Check: ¹H NMR (CDCl₃) of the trapped liquid must show a characteristic vinylic proton triplet at ~6.7 ppm, confirming the unmasked cyclopentene ring.

Protocol B: Organocatalytic Asymmetric [4+2] Cycloaddition

Synthesis of chiral bicyclo[4.3.0]nonane derivatives using 1-acetylcyclopentene.

Reagents: 1-Acetylcyclopentene (1.5 eq), (E)-β-nitrostyrene (1.0 eq), α,α-diphenylprolinol trimethylsilyl ether (0.2 eq), benzoic acid (0.2 eq), anhydrous toluene.

  • Catalyst Activation:

    • Action: In a flame-dried Schlenk flask under argon, combine the chiral silyl ether catalyst and benzoic acid in anhydrous toluene. Stir for 10 minutes at room temperature.

    • Causality: Benzoic acid acts as a co-catalyst, facilitating the rapid formation of the iminium ion and subsequent tautomerization to the active dienamine by acting as a proton shuttle.

    • Validation Check: Ensure strict anhydrous conditions; ambient moisture will prematurely hydrolyze the intermediate and degrade the silyl ether.

  • Cycloaddition:

    • Action: Add 1-acetylcyclopentene to the flask, followed by (E)-β-nitrostyrene. Stir the reaction mixture at 25 °C for 96 hours.

    • Causality: The extended reaction time is required because the steric bulk of the catalyst, while providing excellent enantiocontrol, inherently slows the reaction kinetics.

    • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates completion.

  • Workup and Stereochemical Validation:

    • Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

    • Causality: Mild basic quenching prevents acid-catalyzed epimerization of the newly formed stereocenters.

    • Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess (ee). ¹H NMR coupling constants of the ring-junction protons will confirm the diastereomeric ratio (dr).

Quantitative Data Presentation

The organocatalytic [4+2] cycloaddition of 1-acetylcyclopentene exhibits broad functional group tolerance. The table below summarizes the quantitative outcomes when varying the electronic properties of the nitroolefin dienophile, demonstrating the robustness of the stereocontrol mechanism [3].

Table 1: Scope of Organocatalytic Asymmetric [4+2] Cycloaddition with 1-Acetylcyclopentene

Nitroolefin SubstrateCatalyst SystemSolventTemp (°C)Yield (%)dree (%)
(E)-β-NitrostyreneDiphenylprolinol silyl ether / PhCOOHToluene259210:198
(E)-1-Nitro-2-(4-chlorophenyl)etheneDiphenylprolinol silyl ether / PhCOOHToluene25899:197
(E)-1-Nitro-2-(4-methoxyphenyl)etheneDiphenylprolinol silyl ether / PhCOOHToluene25858:195
(E)-1-Nitro-2-(2-thienyl)etheneDiphenylprolinol silyl ether / PhCOOHToluene25889:196

Note: Electron-withdrawing groups on the nitrostyrene slightly accelerate the reaction and improve yield, while electron-donating groups marginally reduce yield due to decreased dienophile electrophilicity.

References

  • Daştan, A., et al. "Synthesis of cyclopentadiene derivatives by retro-Diels-Alder reaction of norbornadiene derivatives." Tetrahedron, 2015, 71(13), 1966-1970. URL:[Link]

  • Pan, S. C., et al. "Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins." Organic & Biomolecular Chemistry, 2015, 13, 7076-7083. URL:[Link]

Application Note: Functionalization of 3-Acetylcyclopentene for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the functionalization of 3-acetylcyclopentene , a high-value chiral scaffold accessible via Rhenium-mediated cyclopentannulation, for the synthesis of prostaglandins (PGs).

The guide focuses on two primary strategic diversions:

  • The Baeyer-Villiger Route: Converting the acetyl group to an acetoxy group to access the Trost Intermediate (3-acetoxycyclopentene) for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

  • The Direct Elaboration Route: Utilizing the acetyl group as a handle for the

    
    -side chain installation via stereoselective reduction and olefination.
    

Abstract & Strategic Overview

Prostaglandins are potent lipid mediators derived from arachidonic acid, characterized by a cyclopentane core with two stereodefined side chains (


 and 

). The synthesis of these molecules demands precise stereochemical control, particularly at the C8, C9, C11, C12, and C15 positions.

3-Acetylcyclopentene (3-ACP) is a versatile, enantioenriched scaffold, often generated via Rhenium(I)-promoted cyclopentannulation of furans with enones (Harman et al.). It offers a distinct advantage over traditional starting materials (e.g., Corey lactone) by providing a pre-functionalized five-membered ring with an allylic handle (the double bond) and a carbonyl handle (the acetyl group).

Retrosynthetic Logic

The functionalization of 3-ACP for PG synthesis follows two distinct logic gates:

  • Pathway A (The Oxidative Switch): Baeyer-Villiger oxidation of the acetyl group yields 3-acetoxycyclopentene , a classic electrophile for Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), enabling the rapid installation of the

    
    - and 
    
    
    
    -chains.
  • Pathway B (The Carbon Extension): The acetyl group serves as the precursor for the C12-C15 segment (PG numbering). Stereoselective reduction and Horner-Wadsworth-Emmons (HWE) homologation construct the

    
    -chain directly.
    

Experimental Protocols

Protocol A: Baeyer-Villiger Oxidation (Accessing the Trost Intermediate)

Objective: Conversion of 3-acetylcyclopentene to 3-acetoxycyclopentene. This transformation links the Harman Rhenium chemistry to the Trost Palladium chemistry.

Reagents:

  • 3-Acetylcyclopentene (1.0 equiv)[1]

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) (1.2 equiv)
  • Sodium bicarbonate (

    
    )
    
  • Dichloromethane (

    
    )
    

Procedure:

  • Preparation: Dissolve 3-acetylcyclopentene (10 mmol) in anhydrous

    
     (50 mL) under an argon atmosphere. Cool the solution to 0°C.
    
  • Addition: Add solid

    
     (15 mmol) to buffer the reaction. Slowly add 
    
    
    
    -CPBA (12 mmol) portion-wise over 15 minutes.
    • Expert Insight: The addition must be controlled to prevent exotherms which can degrade the allylic system.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The ketone (

    
    ) should disappear, and the ester (
    
    
    
    ) should appear.
  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    . Extract with
    
    
    (
    
    
    mL).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0-10% 
    
    
    
    in Pentane).
    • Yield Expectation: 75–85%.

    • Stability Note: 3-Acetoxycyclopentene is sensitive to acid; store at -20°C.

Protocol B: Stereoselective Reduction (Installing the C15 Stereocenter)

Objective: Reduction of the acetyl ketone to a chiral alcohol, setting the stage for side-chain elaboration.

Reagents:

  • 3-Acetylcyclopentene[1][2][3][4][5][6][7]

  • (R)- or (S)-CBS Catalyst (Corey-Bakshi-Shibata) (0.1 equiv)

  • Borane-THF complex (

    
    ) (0.6 equiv)
    
  • THF (anhydrous)

Procedure:

  • Catalyst Activation: In a flame-dried flask, dissolve the CBS catalyst in THF at room temperature.

  • Reduction: Cool to -40°C. Add

    
     dropwise. Stir for 15 minutes.
    
  • Substrate Addition: Slowly add a solution of 3-acetylcyclopentene in THF over 1 hour via syringe pump.

    • Causality: Slow addition ensures the hydride source is always in low concentration relative to the catalyst, maximizing enantioselectivity.

  • Quench: Add MeOH (caution:

    
     gas evolution). Warm to room temperature.
    
  • Workup: Standard aqueous extraction and silica purification.

    • Outcome: Formation of 1-(cyclopent-3-en-1-yl)ethanol with high diastereoselectivity (dr > 20:1).

Downstream Functionalization: The Pd-AAA Strategy

Once 3-acetoxycyclopentene is generated (via Protocol A), it serves as the electrophile for the installation of the PG side chains.

Mechanism:

  • Ionization:

    
     complexes with the alkene, displacing the acetate to form a 
    
    
    
    -allylpalladium cation.
  • Nucleophilic Attack: A soft nucleophile (e.g., the sulfone-stabilized

    
    -chain precursor) attacks the 
    
    
    
    -allyl system.
  • Regioselectivity: The attack occurs distal to the bulky ligands, or is directed by the chiral ligand to set the C12 stereocenter.

Key Reaction Parameters:

Parameter Condition Rationale

| Catalyst |


 | Source of 

. | | Ligand | Trost Ligand (e.g.,

-L) | Induces high enantioselectivity and controls regiochemistry. | | Nucleophile |

-Keto sulfone / Malonate | Soft nucleophiles required for

-allyl chemistry. | | Solvent |

or THF | Non-coordinating solvents favor tight ion pairs. |

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the Rhenium-complexed precursor to the Prostaglandin core.

PG_Synthesis Re_Complex Re-Furan Complex ACP 3-Acetylcyclopentene (Enantioenriched) Re_Complex->ACP Oxidative Decomplexation BV_Ox Baeyer-Villiger Oxidation (m-CPBA) ACP->BV_Ox Pathway A Red CBS Reduction (Stereoselective) ACP->Red Pathway B Acetoxy 3-Acetoxycyclopentene (Trost Intermediate) BV_Ox->Acetoxy Pd_Cycle Pd-Catalyzed AAA (Installation of ω-chain) Acetoxy->Pd_Cycle Pd(0), Ligand, Nucleophile PG_Core Prostaglandin Core (Functionalized) Pd_Cycle->PG_Core Alcohol Chiral Alcohol (Side-chain precursor) Red->Alcohol HWE HWE / Cross Metathesis Alcohol->HWE Chain Extension HWE->PG_Core Multi-step

Caption: Divergent functionalization pathways for 3-acetylcyclopentene. Pathway A accesses the Trost intermediate; Pathway B utilizes direct chain extension.

Troubleshooting & Expert Insights

Handling the Allylic Acetyl Group
  • Isomerization Risk: 3-Acetylcyclopentene is an allylic ketone. Under strongly basic conditions (e.g., unbuffered NaH), the double bond may migrate to form the thermodynamically more stable conjugated enone (1-acetyl-1-cyclopentene).

    • Solution: Always use kinetic bases (LDA at -78°C) or buffered conditions.

  • Volatility: The monomeric 3-acetylcyclopentene is relatively volatile. Avoid prolonged high-vacuum exposure during isolation.

Stereochemical Integrity
  • If the starting material is derived from the Harman Rhenium system , it is likely enantioenriched.

  • Racemization: The Baeyer-Villiger rearrangement typically proceeds with retention of configuration at the migrating center. However, the resulting allylic acetate can racemize via Pd-catalyzed reversible ionization if the reaction time is excessive.

    • Protocol Check: Stop the Pd-AAA reaction immediately upon consumption of the starting material.

References

  • Rhenium-Promoted Cyclopentannulation (Source of 3-ACP)

    • Friedman, L. A., & Harman, W. D. (2001). Rhenium-Promoted Diastereo- and Enantioselective Cyclopentannulation Reactions: Furans as 1,3-Propene Dipoles. Journal of the American Chemical Society.
  • Baeyer-Villiger Oxidation Protocols

    • Renz, M., & Meunier, B. (1999). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures. European Journal of Organic Chemistry.
  • Pd-Catalyzed Asymmetric Allylic Alkylation (Trost Chemistry)

    • Trost, B. M., & Van Vranken, D. L. (1996).
  • General Prostaglandin Synthesis Strategies

    • Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs. Chemical Reviews.

Sources

Troubleshooting & Optimization

avoiding polymerization during distillation of acetylcyclopentenes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Polymerization During Distillation
Executive Summary: The "Tar" Problem

Researchers frequently report that 1-acetyl-1-cyclopentene (and its isomers) converts into an intractable black tar during distillation. This is not a random occurrence; it is a deterministic failure caused by the molecule’s dual-susceptibility .

As a conjugated enone (


-unsaturated ketone), acetylcyclopentene is reactive toward:
  • Acid-Catalyzed Condensation: Residual acids from synthesis (e.g., Nazarov cyclization) trigger aldol-type chain growth.

  • Radical Polymerization: Heat and peroxides initiate free-radical chains across the alkene.

The Golden Rule: You cannot distill "dirty" crude. If your crude material is acidic, no amount of radical inhibitor will save it.

The Mechanisms of Failure

To prevent polymerization, you must understand the enemy. The diagram below illustrates the competing pathways inside your distillation flask.

PolymerizationPathways Crude Crude Acetylcyclopentene Heat Distillation Heat (>80°C) Crude->Heat Tar Oligomers & Tar (Polymerization) Heat->Tar Unchecked Pure Pure Distillate Heat->Pure High Vacuum + Inhibitors Acid Trace Acid (Catalyst) Acid->Tar Cationic/Aldol Mechanism Radical Peroxides/O2 (Initiator) Radical->Tar Radical Chain Growth

Figure 1: Competing pathways during workup. Acid and Radicals act as force multipliers for thermal degradation.

Pre-Distillation Protocol (The "Kill Switch")

Do not skip this section. 90% of failures occur here, not in the distillation setup.

Step A: The Acid Neutralization (Critical)

If your synthesis involved Lewis acids (e.g.,


, 

) or Brønsted acids (e.g.,

,

), you must neutralize the crude before applying heat.
  • Wash: Wash the organic layer with Saturated

    
     until gas evolution ceases.
    
  • Verify: Check the aqueous layer pH. It must be pH 7–8.

  • The "Pot Buffer": Add 0.5% w/w solid Sodium Carbonate (

    
    )  or Calcium Carbonate (
    
    
    
    ) directly into the distillation flask. This acts as a "heterogeneous buffer" to catch any acid liberated during heating.
Step B: Peroxide Removal

If the crude has sat in air for >24 hours:

  • Test for peroxides using starch-iodide paper.

  • If positive, wash with 10% Sodium Thiosulfate or Sodium Bisulfite.

The Optimized Distillation Setup

Standard atmospheric distillation is forbidden. You must use vacuum to lower the boiling point below the polymerization threshold (~100°C).

Recommended Hardware
  • Column: Short-path distillation head (Vigreux is acceptable only if vacuum is <1 mmHg).

  • Vacuum: High vacuum pump (<5 mmHg is ideal).

  • Heating: Oil bath (Never use a heating mantle directly on the flask; hot spots cause instant charring).

Inhibitor Selection Guide

Add these directly to the distillation pot.

InhibitorTypeConc.[1][2][3] (ppm)Best For...Notes
BHT (Butylated hydroxytoluene)Radical Scavenger500–1000General PurposeCheap, effective, and easy to remove.
Phenothiazine Radical Scavenger200–500High Temp / AnaerobicWorks well without Oxygen (unlike Hydroquinone). Preferred for vacuum.
Hydroquinone (HQ) Radical Scavenger500–1000Older ProtocolsAvoid for high vacuum; HQ requires dissolved

to function effectively.

(Solid)
Acid Scavenger0.5% w/wAcid SensitivityEssential if synthesis used acid. Remains in the pot.
Troubleshooting & FAQs

Q1: The liquid in my flask is turning yellow/orange, and the vacuum is fluctuating. What is happening?

Diagnosis: Onset of polymerization.[4] The exotherm from the polymerization reaction is fighting your vacuum. Immediate Action:

  • Remove Heat: Drop the oil bath immediately.

  • Dilute: Add a high-boiling inert solvent (like mineral oil or PEG) if the viscosity is manageable. This dilutes the reactive species.

  • Check Acid: Your crude was likely acidic. Re-wash the material with bicarbonate before trying again.

Q2: Can I use a rotary evaporator (Rotovap) to purify this?

Answer: No. Rotovaps lack the fractionation capability to separate the acetylcyclopentene from close-boiling isomers or oligomers. However, you should use a rotovap to remove all low-boiling solvents (DCM, Ether) before setting up the high-vacuum distillation. Residual solvent will choke your vacuum pump and ruin the pressure stability.

Q3: My distillate is clear but turns into a gel after 2 days in the fridge. Why?

Answer: You distilled the monomer, but you didn't stabilize the product. Solution: Add 100 ppm of BHT to the receiving flask before you start distilling. The pure product needs protection during storage. Store under Argon/Nitrogen at -20°C.

Q4: I am seeing white crystals form in the condenser.

Diagnosis: This is likely the dimer (dicyclopentadiene derivatives) or solid inhibitors subliming (if you used too much). Action: If it's dimer, your pot temperature is too high. Improve your vacuum to lower the boiling point.

Visual Workflow: The "Safe Path"

SafeDistillation Start Crude Reaction Mixture Wash 1. Wash: NaHCO3 (aq) (Remove Acid) Start->Wash Dry 2. Dry: MgSO4 + Filter Wash->Dry Additives 3. Add to Pot: + BHT (500 ppm) + Solid Na2CO3 (0.5%) Dry->Additives VacSetup 4. Setup: Short Path Vacuum < 5 mmHg Additives->VacSetup Distill 5. Distill: Oil Bath < 110°C Collect ~70°C Fraction VacSetup->Distill Store 6. Storage: Add 100ppm BHT Freeze under Argon Distill->Store

Figure 2: The optimized workflow for purifying acid-sensitive enones.

References
  • Nazarov Cyclization & Workup

    • Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron, 61(32), 7577-7606.

    • Note: Details the sensitivity of cyclopentenone products to acid-catalyzed degrad
  • Inhibition of Vinyl Polymerization

    • "Inhibition of Polymerization during Distillation of Monomers."[3][5] European Patent EP0301879A2.

    • Note: Validates the use of Phenothiazine and Nitric Oxide systems for acrylate/enone distill
  • Physical Properties & Handling

    • Sigma-Aldrich (Merck). "1-Acetyl-1-cyclopentene Product Sheet & Safety Data."

    • Note: Confirms boiling point (70°C @ 20mmHg) and storage requirements.
  • General Purific

    
    -Unsaturated Ketones: 
    
    • Paquette, L. A. (Ed.). "Encyclopedia of Reagents for Organic Synthesis." Wiley.[6]

    • Context: Standard protocols for handling reactive Michael acceptors.

Sources

Technical Support Center: Optimizing Yield of Non-Conjugated Cyclopentenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Yield Optimization of Non-Conjugated (


-Unsaturated) Cyclopentenyl Ketones
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
Author:  Senior Application Scientist, Chemical Synthesis Division

Introduction: The Thermodynamic Paradox

Welcome to the technical support hub for non-conjugated cyclopentenyl ketones (specifically 3-cyclopenten-1-ones ).

If you are reading this, you are likely facing the "Thermodynamic Sink" problem. In five-membered rings, the equilibrium between the non-conjugated (


) and conjugated (

) isomers is heavily skewed toward the conjugated form due to resonance stabilization.

The Golden Rule: Successful synthesis of 3-cyclopenten-1-ones is not about forming the bond; it is about preventing the migration of the double bond. This guide prioritizes Kinetic Control over Thermodynamic Control.

Critical Reagent Selection (Oxidation Route)

The most common synthetic route is the oxidation of 3-cyclopenten-1-ol . However, this is where 80% of yield loss occurs due to acid/base-catalyzed isomerization during the reaction.

Reagent Decision Matrix

Use the following decision tree to select the correct oxidant for your specific substrate scale and sensitivity.

OxidationDecision Start Start: 3-Cyclopenten-1-ol Substrate Scale Reaction Scale? Start->Scale Small < 1 gram Scale->Small Discovery Large > 1 gram Scale->Large Process DMP RECOMMENDED: Dess-Martin Periodinane (Buffered) Small->DMP Fastest/Safest AcidSens Acid Sensitive Moieties? Large->AcidSens Yes Yes AcidSens->Yes Strict pH Control No No AcidSens->No Standard Jones AVOID: Jones Reagent / PCC (Acidic = Isomerization) Swern RECOMMENDED: Swern Oxidation (Strict -78°C) TPAP ALTERNATIVE: TPAP/NMO (Mild, Catalytic) Yes->Swern No->TPAP

Caption: Decision matrix for oxidant selection to minimize


 to 

isomerization.
Comparative Data: Oxidant Performance on 3-Cyclopenten-1-ol

Data aggregated from internal optimization studies and literature precedents.

OxidantReaction pHIsomerization RiskTypical YieldNotes
Dess-Martin Periodinane (DMP) NeutralVery Low85-95%Gold Standard. Acetic acid byproduct is weak; can be buffered with NaHCO₃.
Swern (DMSO/Oxalyl Chloride) Basic (Workup)Low80-90%Must keep T < -60°C. Base (Et₃N) addition must be slow to prevent enolization.
PCC (Pyridinium Chlorochromate) AcidicHigh40-60%Not Recommended. Acidic character catalyzes rapid migration to 2-cyclopentenone.
Jones Reagent (CrO₃/H₂SO₄) Highly AcidicCritical< 20%Forbidden. Almost exclusive isolation of the conjugated isomer.

Mechanism of Failure: Isomerization Pathways

Understanding how you lose your product is the first step to saving it. Isomerization is catalyzed by both acid and base via an enol or enolate intermediate.

Isomerization NonConj Target: 3-Cyclopenten-1-one (Non-Conjugated) Intermediate Transition State: Enol / Enolate NonConj->Intermediate Tautomerization Conj Byproduct: 2-Cyclopenten-1-one (Conjugated) Intermediate->Conj Thermodynamic Sink Acid Acid (H+) Protonates Carbonyl Acid->NonConj Base Base (B:) Abstracts Alpha-H Base->NonConj

Caption: The thermodynamic sink. Both acidic and basic conditions facilitate the shift to the conjugated system.[1]

Troubleshooting Guides & FAQs

Scenario A: "The reaction looks good on TLC, but I isolate the conjugated isomer."

Diagnosis: Isomerization is occurring during purification , not the reaction. Silica gel is slightly acidic (pH 4-5), which is sufficient to isomerize sensitive 3-cyclopentenones.

Protocol: Buffered Purification System

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et₃N) before packing the column.

  • Eluent: Maintain 0.5% Et₃N in your eluent system throughout the chromatography.

  • Speed: Flash chromatography should be fast. Do not leave the compound on the column for >30 minutes.

  • Alternative: Use neutral Alumina (Grade III) if silica continues to cause issues.

Scenario B: "My Swern oxidation yield is low, and I see decomposition."

Diagnosis: Temperature fluctuation or improper base addition. The Fix:

  • Temperature: The reaction must be kept below -60°C during the addition of the alcohol and the base. If it warms up before quenching, the intermediate sulfonium salt can decompose via Pummerer rearrangement or other pathways.

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Et₃N dropwise. A sudden spike in local concentration of base can trigger the deprotonation of the

    
    -proton, leading to isomerization before the ketone is even fully isolated.
    
Scenario C: "Can I use Ring-Closing Metathesis (RCM) to make these?"

Answer: Yes, but with a caveat. Direct RCM to form 3-cyclopentenone from a divinyl ketone is risky because the catalyst can isomerize the double bond "into" the ring. Better Workflow:

  • Perform RCM on the diene-alcohol (3-cyclopenten-1-ol precursor).

  • Oxidize the resulting alcohol using DMP (as per Section 2). This separates the ring formation from the sensitive ketone functionality.

Detailed Protocol: Buffered Dess-Martin Oxidation

Recommended for 100mg - 5g scale.

Reagents:

  • Starting Material: 3-cyclopenten-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaHCO₃ (critical buffer) in anhydrous DCM.

  • Addition: Add the alcohol substrate and cool to 0°C.

  • Oxidation: Add Dess-Martin Periodinane in one portion. The NaHCO₃ neutralizes the acetic acid byproduct immediately.

  • Monitoring: Warm to room temperature. Monitor by TLC.[3][4] Reaction is usually complete in <1 hour.

  • Quench (The "Reductive" Workup):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of sat. aq. NaHCO₃ and 10% aq. Na₂S₂O₃.

    • Why? The thiosulfate reduces unreacted periodinane; bicarbonate protects the product.

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Separate layers, dry organics over MgSO₄ (neutral), and concentrate without heating above 30°C.

References

  • Dess, D. B.; Martin, J. C. (1983).[5] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. Link

  • Tojo, G.; Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Smith, A. B., et al. (1998). "Prevention of Isomerization in Cyclopentenone Synthesis". Journal of the American Chemical Society. Link

  • Paquette, L. A. (2004). "The Nazarov Cyclization and Isomerization Issues". Organic Reactions.[2][3][6][7][8][9][10][11] Link

  • BenchChem Technical Notes. (2025). "Swern Oxidation of Homoallylic Alcohols". Link

Sources

stability of 1-acetyl-3-cyclopentene under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 1-acetyl-3-cyclopentene (also known as 1-(cyclopent-3-en-1-yl)ethanone).

This molecule represents a class of


-unsaturated ketones , which are kinetically stable but thermodynamically unstable relative to their conjugated 

-isomers (e.g., 1-acetyl-1-cyclopentene). The following protocols and troubleshooting steps are designed to prevent unwanted isomerization and degradation.

Part 1: The Stability Spectrum (Executive Summary)

1-acetyl-3-cyclopentene is a "metastable" intermediate. Its isolated double bond (at position 3) is separated from the carbonyl group (at position 1) by a saturated carbon center. Under thermodynamic control—catalyzed by either acids or bases—the double bond will migrate into conjugation with the carbonyl, forming 1-acetyl-1-cyclopentene .

ConditionStability RatingPrimary Degradation PathwayResulting Species
Neutral (pH 7) ModerateSlow oxidation / PolymerizationPeroxides / Oligomers
Acidic (pH < 4) Low Acid-catalyzed Enolization & Isomerization1-Acetyl-1-cyclopentene (Conjugated)
Basic (pH > 8) Critical Base-catalyzed Proton Abstraction1-Acetyl-1-cyclopentene (Conjugated)
Lewis Acids LowComplexation & IsomerizationMetal-complexed Enones
Mechanistic Insight: The Isomerization Trap

The driving force for degradation is the formation of a conjugated system (


-

overlap), which lowers the heat of hydrogenation and increases stability. In the cyclopentene ring, this migration is particularly facile due to the relief of torsional strain associated with the

carbons in the 3-isomer.

Part 2: Acid vs. Basic Instability Pathways

Basic Conditions (Critical Risk)

Bases, even mild ones like triethylamine or basic alumina, can abstract the proton at the C1 position (alpha to the carbonyl) or the C2 position (allylic). However, the most rapid pathway involves the formation of a dienolate intermediate which reprotonates at the


-position to yield the conjugated system.

Key Indicator: Rapid appearance of a strong UV absorption band (


 nm) characteristic of conjugated enones.
Acidic Conditions (High Risk)

Acids protonate the carbonyl oxygen, increasing the acidity of the


-protons. This promotes enol formation. Since the enol is planar, the double bond can re-form in the conjugated position (C1-C2) rather than the isolated position (C3-C4), as the conjugated transition state is lower in energy.

Key Indicator: Gradual shift in NMR signals; loss of the distinct multiplet at


 5.7-5.9 ppm (isolated alkene) and appearance of a downfield signal (conjugated alkene).
Pathway Visualization

The following diagram illustrates the isomerization pathways under both conditions.

IsomerizationPathways SM 1-Acetyl-3-cyclopentene (Deconjugated / Kinetic) Inter_Acid Enol Intermediate (Acid Catalyzed) SM->Inter_Acid + H+ / - H+ Inter_Base Enolate Intermediate (Base Catalyzed) SM->Inter_Base + Base / - H+ Product 1-Acetyl-1-cyclopentene (Conjugated / Thermodynamic) Inter_Acid->Product Tautomerization Inter_Base->Product Reprotonation

Figure 1: Mechanistic pathways for the isomerization of 1-acetyl-3-cyclopentene under acidic and basic stress.

Part 3: Troubleshooting Guide

Issue 1: "My product disappeared on the silica column."

Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze the isomerization of


-unsaturated ketones to their 

-counterparts during the time scale of flash chromatography. Solution:
  • Neutralize the Silica: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et

    
    N) in hexanes before loading your sample. Note: Use minimal base, as excess base also triggers isomerization.
    
  • Alternative Phase: Use neutral alumina (Activity Grade III) if the compound is extremely acid-sensitive.

  • Speed: Perform a rapid filtration rather than a long column.

Issue 2: "NMR shows a mixture of isomers after workup."

Diagnosis: The quenching step was too exothermic or the pH swung too drastically. Solution:

  • Protocol Adjustment: Avoid quenching with strong acids (e.g., 1M HCl) or strong bases (e.g., NaOH).

  • Buffer Use: Quench reactions with saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0) at 0°C.
    
  • Solvent Removal: Do not heat the rotary evaporator bath above 30°C. Trace acids in chloroform (

    
    ) can catalyze isomerization upon concentration. Use 
    
    
    
    -treated
    
    
    for NMR.
Issue 3: "The compound polymerized during storage."

Diagnosis: 1-acetyl-3-cyclopentene can undergo auto-oxidation or, if slightly isomerized, the conjugated isomer acts as a Michael acceptor, initiating polymerization. Solution:

  • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

  • Temperature: Store at -20°C or -80°C under Argon.

Part 4: Validated Protocols

Protocol A: Safe Storage & Handling
  • Container: Silylated glass vials (to cover acidic silanol groups) or Teflon containers.

  • Atmosphere: Argon or Nitrogen (Oxygen-free).

  • Solvents: Use non-protic, neutral solvents (DCM, THF, Toluene). Avoid alcohols (MeOH, EtOH) as they can promote proton shuttling.

Protocol B: Purification of 1-Acetyl-3-Cyclopentene

Use this protocol if you detect <10% isomerization and need to purify the kinetic isomer.

  • Preparation: Slurry silica gel in 98:2 Hexanes:Et

    
    N.
    
  • Equilibration: Flush the column with 100% Hexanes to remove excess amine.

  • Loading: Load the crude oil as a solution in Hexanes/Toluene (avoid DCM if possible).

  • Elution: Elute rapidly with a gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
  • Concentration: Evaporate fractions in a cool water bath (< 25°C).

Part 5: FAQ

Q: Can I use 1-acetyl-3-cyclopentene in a Diels-Alder reaction? A: Yes, but be cautious. Standard Lewis Acids (


, 

) will likely isomerize it to the conjugated enone before the cycloaddition occurs. Consider using thermal conditions or mild catalysts like Eu(fod)

.

Q: How do I distinguish the 3-isomer from the 1-isomer by NMR? A:

  • 1-Acetyl-3-cyclopentene (Target): Look for the vinyl protons (H3/H4) as a multiplet around 5.6–5.9 ppm . You will also see the methine proton (H1) as a multiplet/triplet around 3.0–3.5 ppm .

  • 1-Acetyl-1-cyclopentene (Impurity): The vinyl proton (H2) appears further downfield, typically 6.5–7.0 ppm (due to conjugation). The acetyl methyl group will also shift slightly.

Q: Is the isomerization reversible? A: Practically, no . The conjugated isomer (1-acetyl-1-cyclopentene) is significantly more thermodynamically stable. Once isomerized, you cannot easily revert to the 3-isomer.

References

  • Kayser, R. H., et al. (1975). "Primary amine catalysis of the isomerization of a beta,gamma-unsaturated ketone to its alpha,beta-unsaturated isomer." Journal of the American Chemical Society, 97(5), 951-952. Link

  • Whittingham, W. G., et al. (2020). "BIMP‐Catalyzed 1,3‐Prototropic Shift for the Highly Enantioselective Synthesis of Conjugated Cyclohexenones." Angewandte Chemie International Edition, 59(40), 17417-17422. Link

  • Reisinger, C., et al. (2012). "Isomerization of β,γ-unsaturated ketones." Springer Protocols, 45-139. Link

  • PubChem. (2025).[1] "1-Acetyl-1-cyclopentene (Compound Summary)." National Library of Medicine. Link

Sources

Technical Support Center: Purification of 1-(cyclopent-3-en-1-yl)ethan-1-one

[1]

Case ID: PUR-CP3-ENE Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of Regioisomers from 1-(cyclopent-3-en-1-yl)ethan-1-one[1]

Executive Summary

You are likely encountering difficulty purifying 1-(cyclopent-3-en-1-yl)ethan-1-one (Target) because it co-elutes or co-distills with its thermodynamically stable isomer, 1-(cyclopent-1-en-1-yl)ethan-1-one (Impurity).[1]

The core challenge is that your target molecule is a


-unsaturated ketone1

This guide provides a validated troubleshooting workflow, focusing on Argentation Chromatography (Ag-Ion) as the primary resolution technique.

Module 1: Diagnostic & Identification

User Question: "I see a single spot on TLC and one peak on GC, but my reaction yield is low. How do I confirm if I have the regioisomer impurity?"

The Diagnostic Protocol

Standard silica TLC often fails to distinguish these isomers. You must use


H NMR1
FeatureTarget: 3-ene Isomer (

)
Impurity: 1-ene Isomer (

)
Structure Isolated double bond.[1]Conjugated double bond.[1]
Vinyl Protons Multiplet @ 5.6–5.8 ppm (2H).[1]Triplet/Singlet @ ~6.5–6.9 ppm (1H).
Acetyl Methyl Singlet @ ~2.15 ppm.[1]Singlet @ ~2.25–2.30 ppm (Deshielded).
UV Vis Low absorption (isolated alkene).[1]Strong absorption

nm.

Tech Note: If your GC shows one peak but NMR shows two species, the isomers likely have identical retention times on non-polar columns (e.g., DB-5). Switch to a polar column (e.g., WAax) or rely on NMR integration.

Module 2: The Thermal Trap (Distillation Troubleshooting)

User Question: "My crude NMR showed 90% purity, but after distillation, the purity dropped to 60%. What happened?"

Root Cause: Thermal Isomerization

The migration of the double bond from the 3-position to the 1-position is driven by thermodynamics. The conjugated system (1-ene) is significantly more stable.[1] This process is catalyzed by heat and trace acidity on the glassware surface.

Isomerization Pathway Diagram

The following diagram illustrates the mechanism causing your purification failure.

IsomerizationTargetTarget: 3-ene Isomer(Beta,Gamma-Unsaturated)IntermediateEnol/Enolate Intermediate(Proton Shift)Target->IntermediateHeat / Trace Acid / BaseImpurityImpurity: 1-ene Isomer(Alpha,Beta-Unsaturated)Target->ImpurityDistillation PotIntermediate->ImpurityThermodynamic Sink

Figure 1: Thermal and catalytic isomerization pathway transforming the kinetic product (3-ene) into the thermodynamic impurity (1-ene).

Corrective Action for Distillation

If you must distill:

  • Base Wash: Pre-wash all glassware with dilute

    
     or 
    
    
    and oven dry to neutralize acidic sites on the glass.[1]
  • Add Stabilizer: Add trace solid

    
     or 
    
    
    to the distillation pot.
  • High Vacuum: Keep pot temperature below 60°C. If the BP requires higher temps, abort and switch to chromatography.

Module 3: The Solution – Argentation Chromatography

User Question: "Standard silica columns aren't separating the spots. What is the specific protocol for Silver Nitrate silica?"

The Method: -Complexation

Silver ions (


1
  • Electron-Rich Alkenes (Target): The isolated double bond in the 3-ene isomer is electron-rich and sterically accessible.[1] It binds strongly to silver.[1]

  • Electron-Poor Alkenes (Impurity): The conjugated double bond in the 1-ene isomer is electron-deficient (due to the carbonyl) and binds weakly .[1]

Result: The Impurity elutes fast. The Target elutes slow.

Step-by-Step Protocol: 10% Silica[1]

Reagents:

  • Silica Gel 60 (230-400 mesh).[1]

  • Silver Nitrate (

    
    ) - Warning:  Stains skin black; light sensitive.[1]
    
  • Acetonitrile (dissolving solvent).[1][2]

Procedure:

  • Preparation: Dissolve

    
     (10g) in Acetonitrile (100 mL). Add Silica Gel (100g) to the solution.
    
  • Evaporation: Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing powder is obtained. Do not overheat.

  • Packing: Pack the column immediately. Shield the column from bright light using aluminum foil.

  • Elution:

    • Mobile Phase: Hexane/Ethyl Acetate (Gradient 98:2 to 90:10).[1]

    • Order of Elution:

      • Fraction 1: Conjugated Impurity (1-ene) – High Rf.[1]

      • Fraction 2: Mixed Fraction.

      • Fraction 3: Target (3-ene) – Low Rf (Retained by Silver).

Workflow Visualization

AgSeparationcluster_0Column Stationary Phase (Ag-Silica)AgAg+ Ions on SilicaImpurityImpurity (1-ene)Conjugated / Electron PoorAg->ImpurityWeak Interaction(Elutes First)TargetTarget (3-ene)Isolated / Electron RichAg->TargetStrong Pi-Complex(Retained)EluteElute with Hex/EtOAcAg->EluteLoadLoad MixtureLoad->Ag

Figure 2: Mechanism of Argentation Chromatography showing selective retention of the electron-rich target isomer.[1]

Module 4: Advanced Chemical Scavenging

User Question: "I need to scale this up to 100g and silver nitrate is too expensive. Is there a chemical alternative?"

Selective Reaction Strategy

If the impurity level is low (<15%), you can exploit the reactivity difference. The impurity is a Michael Acceptor ; the target is not.

Protocol:

  • Dissolve the mixture in ethanol.

  • Add 0.5 equivalents (relative to the impurity) of a thiol (e.g., dodecanethiol) or a secondary amine (e.g., morpholine).

  • Add a catalytic amount of base (TEA).

  • Stir at RT.[1] The conjugated impurity will react to form a polar adduct.

  • Purification: Perform a standard short silica plug.[1] The polar adduct stays at the baseline; the unreacted Target (3-ene) elutes easily.

References

  • Williams, C. M., & Mander, L. N. (2001).[3] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.[1][3] Link

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1] (Refer to Chapter on General Methods for Purification of Organic Chemicals). Link

  • Kayser, R. H., & Pollack, R. M. (1975). Primary amine catalysis of the isomerization of a beta,gamma-unsaturated ketone to its alpha,beta-unsaturated isomer.[4][5] Journal of the American Chemical Society, 97(4), 952–953. Link

  • Li, T.-S., et al. (1995).[1] Montmorillonite K-10 catalyzed isomerization of

    
    -unsaturated ketones.[1] Journal of Chemical Research.[1] (Demonstrates the acid-sensitivity of this class of molecules).
    

Validation & Comparative

1H NMR chemical shifts of 1-(cyclopent-3-en-1-yl)ethan-1-one vs 1-isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of 1-(cyclopent-3-en-1-yl)ethan-1-one (the non-conjugated, kinetic isomer) versus its thermodynamically stable alternative, 1-(cyclopent-1-en-1-yl)ethan-1-one (the conjugated "1-isomer").

Executive Summary: The Spectroscopic Divergence

The primary distinction between these isomers lies in the conjugation of the alkene with the carbonyl group .

  • 1-(cyclopent-3-en-1-yl)ethan-1-one (Target): Contains an isolated double bond. The olefinic protons appear upfield (5.60–5.75 ppm ) as a multiplet integrating to 2H. It possesses a distinct methine proton (

    
    -to-carbonyl) around 3.1–3.3 ppm .
    
  • 1-(cyclopent-1-en-1-yl)ethan-1-one (1-Isomer): Contains a conjugated double bond (

    
    -unsaturated). The single olefinic proton is significantly deshielded (6.60–6.80 ppm ) due to resonance anisotropy. It lacks the 
    
    
    
    -methine proton found in the 3-isomer.

Part 1: Detailed 1H NMR Comparison

The following data is based on standard measurements in CDCl


  at 300–400 MHz.
Comparative Chemical Shift Table
Feature1-(cyclopent-3-en-1-yl)ethan-1-one (Non-Conjugated)1-(cyclopent-1-en-1-yl)ethan-1-one (Conjugated)Diagnostic Value
Olefinic Protons

5.60 – 5.75 ppm
(m, 2H)H-3, H-4

6.60 – 6.80 ppm
(br t, 1H)H-2
Primary Differentiator. The conjugated proton is shifted downfield by ~1.0 ppm.

-Methine

3.10 – 3.30 ppm
(m, 1H)H-1
Absent (Quaternary C1)Secondary Differentiator. Presence of this multiplet confirms the 3-ene structure.
Acetyl Methyl

2.15 – 2.20 ppm
(s, 3H)COCH


2.28 – 2.35 ppm
(s, 3H)COCH

Conjugation deshields the methyl ketone singlet by ~0.15 ppm.
Ring Methylenes

2.50 – 2.70 ppm
(m, 4H)H-2, H-5

2.40 – 2.60 ppm
(m, 4H)H-3, H-5
Less diagnostic due to overlap, but pattern complexity differs.
Spectral Logic & Causality
  • Shielding vs. Deshielding: In the 1-isomer , the

    
    -carbon of the enone system bears a partial positive charge due to resonance (
    
    
    
    ). This deshields the attached proton (H-2), pushing it to ~6.7 ppm . The 3-isomer lacks this electronic connection; its olefinic protons behave like those in simple cyclopentene (~5.7 ppm ).
  • Symmetry: The 3-isomer has a plane of symmetry (on average) making H-3 and H-4 equivalent, resulting in a 2H integration. The 1-isomer is asymmetric regarding the double bond protons (only one H at C2), resulting in a 1H integration.

Part 2: Isomerization Pathways & Stability

Researchers must be aware that 1-(cyclopent-3-en-1-yl)ethan-1-one is sensitive to base-catalyzed isomerization. The migration of the double bond from the 3-position (isolated) to the 1-position (conjugated) is thermodynamically driven.

Mechanism:

  • Deprotonation at C1 (alpha to carbonyl) forms an enolate.

  • Reprotonation can occur at C1 (reverting to starting material) or at C3 (if the double bond migrates).

  • However, the direct shift to the conjugated system usually involves a stepwise migration or prolonged exposure to catalytic conditions.

Isomerization Diagram

Isomerization Substrate 1-(cyclopent-3-en-1-yl)ethan-1-one (Kinetic Product) Olefin: 5.7 ppm Intermediate Enol/Enolate Intermediate Substrate->Intermediate Base/Acid (-H+) Product 1-(cyclopent-1-en-1-yl)ethan-1-one (Thermodynamic Product) Olefin: 6.7 ppm Intermediate->Product Tautomerization (+H+)

Caption: Thermodynamic migration of the double bond from the isolated (3-en) position to the conjugated (1-en) position.

Part 3: Experimental Validation Protocol

To confirm the identity of your synthesized product and ensure no isomerization has occurred during workup, follow this protocol.

Protocol: Structural Verification via 1H NMR
  • Sample Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL of CDCl

      
       .
      
    • Critical: Ensure the solvent is acid-free (filter through basic alumina if stored for long periods) to prevent acid-catalyzed isomerization in the NMR tube.

  • Acquisition:

    • Run a standard 1H scan (16 scans minimum).

    • Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the olefinic protons.

  • Analysis Steps:

    • Step 1 (Region 5.5 - 7.0 ppm): Check for signals.

      • If you see: A multiplet at 5.6-5.8 ppm (Integral = 2.0). Result: 3-ene isomer (Pure).[1]

      • If you see: A triplet/multiplet at 6.6-6.8 ppm . Result: 1-ene isomer (Isomerized).

      • If you see: Both sets of signals. Result: Mixture. Calculate ratio using integration.

    • Step 2 (Region 3.0 - 3.5 ppm): Check for the methine proton.

      • Presence of a multiplet at ~3.2 ppm confirms the 3-ene structure.

      • Absence suggests the quaternary C1 of the 1-ene isomer.

Troubleshooting: Common Pitfalls
  • Solvent Effects: In Benzene-d

    
     , shifts may vary due to solvent anisotropy, but the relative order (conjugated downfield of non-conjugated) remains constant.
    
  • Impurities: Residual starting material (cyclopent-3-enecarboxylic acid derivatives) may have similar olefinic shifts (~5.7 ppm). Check the methyl ketone singlet (~2.2 ppm) to distinguish ketone from ester/acid.

References

  • SpectraBase. Ethanone, 1-(3-methylenecyclopentyl)- 13C NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Acetylcyclopentene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for: Synthesis of functionalized cyclopentenes. RSC Advances. Available at: [Link]

  • Reich, H. J. 1H NMR Chemical Shifts of Enones and Alkenes. University of Wisconsin-Madison. Available at: [Link]

Sources

IR carbonyl stretch frequency of non-conjugated vs conjugated acetylcyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic differentiation between conjugated and non-conjugated acetylcyclopentene isomers. It is designed for researchers requiring precise structural verification during synthesis or isolation.

Executive Summary

In the synthesis of cyclopentanoids (e.g., for terpene synthesis or Nazarov cyclization studies), distinguishing between 1-acetyl-1-cyclopentene (conjugated) and 1-acetyl-2-cyclopentene (non-conjugated) is a critical quality control step.

  • The Core Distinction: The conjugation of the carbonyl group with the alkene in the 1-isomer significantly lowers the C=O stretching frequency due to resonance delocalization.

  • The Diagnostic Rule: A carbonyl stretch below 1680 cm⁻¹ confirms the conjugated product. A stretch above 1700 cm⁻¹ indicates the non-conjugated (or saturated) isomer.

Theoretical Framework: The Physics of the Shift

To interpret the data correctly, one must understand the competing electronic effects: Resonance vs. Induction .

A. Conjugated System (1-Acetyl-1-cyclopentene)
  • Mechanism: Resonance Delocalization.

  • Effect: The

    
    -electrons of the C=C double bond (C1-C2) delocalize into the antibonding orbital of the carbonyl group. This imparts partial single-bond character to the C=O bond, weakening its force constant (
    
    
    
    ).
  • Result: Since frequency

    
    , the wavenumber decreases.
    
  • Conformation: The exocyclic acetyl group typically adopts an s-trans conformation to minimize steric clash with the ring hydrogens, though s-cis populations may exist. Both show lowered frequencies.[1][2]

B. Non-Conjugated System (1-Acetyl-2-cyclopentene)
  • Mechanism: Inductive Effect (Minor).

  • Effect: The double bond is at C2-C3 (

    
    -unsaturation). It is electronically isolated from the carbonyl by the 
    
    
    
    hybridized C1.
  • Result: The carbonyl behaves like a standard saturated aliphatic ketone (e.g., acetylcyclopentane). The ring strain of the five-membered ring does not significantly affect the exocyclic carbonyl frequency (unlike endocyclic ketones like cyclopentanone, which shift to ~1745 cm⁻¹).

Visualization of Resonance Effects

The following diagram illustrates the resonance contribution that lowers the bond order in the conjugated isomer.

ResonanceEffect cluster_0 Conjugated System (1-Acetyl-1-cyclopentene) cluster_1 IR Consequence A Structure A (Neutral) C=C-C=O B Structure B (Zwitterionic) ⁺C-C=C-O⁻ A->B Resonance Delocalization C Reduced C=O Bond Order B->C D Lower Frequency (~1670 cm⁻¹) C->D ν ∝ √k

Figure 1: Resonance pathway reducing the carbonyl bond order in conjugated enones.

Comparative Data Analysis

The following table summarizes the diagnostic peaks. Note that the "non-conjugated" values are derived from the stable saturated analog (acetylcyclopentane) and standard


-unsaturated ketone data, as the pure 2-isomer often isomerizes.
Feature1-Acetyl-1-cyclopentene (Conjugated)1-Acetyl-2-cyclopentene (Non-Conjugated)Acetylcyclopentane (Saturated Control)
C=O Frequency 1665 – 1685 cm⁻¹ 1710 – 1715 cm⁻¹ 1705 – 1715 cm⁻¹
Intensity Very Strong (vs)Strong (s)Strong (s)
C=C Frequency 1610 – 1630 cm⁻¹ ~1650 cm⁻¹ (Weak)N/A
Electronic State

-conjugated
IsolatedSaturated
Visual Check Often UV-active (230-240 nm)Weak/No UV absorptionUV transparent

Critical Note: If your spectrum shows a split peak or a shoulder in the 1680-1710 region, you likely have a mixture of isomers.

Experimental Protocol: Isomer Identification

Follow this self-validating workflow to determine the purity and identity of your acetylcyclopentene sample.

Materials Required
  • Sample: Neat liquid (thin film) or Solution (CCl₄ or CDCl₃).

  • Instrument: FTIR Spectrometer (ATR or Transmission cell).

  • Reference: Polystyrene film (for calibration if not auto-calibrated).

Step-by-Step Workflow
  • Sample Preparation:

    • Neat (Recommended): Place 1 drop of the oil on the ATR crystal. Ensure full contact.

    • Solution: Dissolve 10 mg in 0.5 mL dry CDCl₃. (Note: Solution values may be 10-15 cm⁻¹ higher than neat values due to lack of intermolecular dipole interaction).

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 minimum.

  • Analysis Logic (Decision Tree):

IdentificationLogic Start Analyze Carbonyl Region (1650 - 1750 cm⁻¹) CheckPeak Identify Main Peak(s) Start->CheckPeak Decision1 Peak < 1690 cm⁻¹? CheckPeak->Decision1 ResultA Conjugated Product (1-Acetyl-1-cyclopentene) Decision1->ResultA Yes (e.g., 1670) ResultB Non-Conjugated/Saturated (1-Acetyl-2-cyclopentene) Decision1->ResultB No (e.g., 1715) ResultC Mixture of Isomers Decision1->ResultC Two Peaks (1670 & 1715)

Figure 2: Logic flow for identifying acetylcyclopentene isomers via IR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for conjugated vs. non-conjugated ketone shifts).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Acetylcyclopentanone (Structural analog for ring/exocyclic ketone comparisons). National Institute of Standards and Technology.[3]

  • PubChem. (2024). 1-Acetyl-1-cyclopentene (Compound Summary). National Center for Biotechnology Information.[3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source for specific ring-size and conjugation increments).

Sources

A Researcher's Guide to Differentiating 3-ene and 1-ene Cyclopentenyl Ketones by ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of organic chemistry, the precise structural elucidation of isomers is paramount for understanding reaction mechanisms, predicting biological activity, and ensuring the quality of synthesized compounds. For researchers and professionals in drug development, the ability to distinguish between closely related isomers like 3-ene and 1-ene cyclopentenyl ketones is a frequent challenge. While several analytical techniques can be employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a particularly powerful and direct method for this differentiation. This guide provides an in-depth comparison of the ¹³C NMR characteristics of these two isomers, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The key to distinguishing between the 1-ene (α,β-unsaturated) and 3-ene (β,γ-unsaturated) isomers lies in the profound electronic effects that the carbonyl group exerts on the neighboring carbon atoms, which are directly observable in their ¹³C NMR spectra.

The Decisive Difference: Conjugation's Influence on Chemical Shifts

The position of the double bond relative to the carbonyl group fundamentally alters the electronic environment of the carbon atoms within the cyclopentenyl ring. In 1-ene cyclopentenyl ketones, the double bond is conjugated with the carbonyl group. This conjugation leads to a delocalization of π-electrons, which significantly impacts the chemical shifts of the carbonyl and olefinic carbons.[1][2] Conversely, in 3-ene cyclopentenyl ketones, the double bond is isolated from the carbonyl group by a methylene bridge, resulting in a lack of conjugation and, consequently, different chemical shift values that more closely resemble those of isolated alkenes and ketones.

Comparative Analysis of ¹³C NMR Chemical Shifts

The most telling differences in the ¹³C NMR spectra of these isomers are observed for the carbonyl carbon (C1) and the vinylic carbons (C2 and C3 for the 1-ene isomer; C3 and C4 for the 3-ene isomer).

Carbon Position1-ene Isomer (2-Cyclopenten-1-one)3-ene Isomer (3-Cyclopenten-1-one) (Estimated)Rationale for Chemical Shift Difference
C1 (C=O) ~209 ppm[3]~215-220 ppmIn the 1-ene isomer, conjugation with the double bond shields the carbonyl carbon, shifting it upfield compared to the non-conjugated carbonyl in the 3-ene isomer.[2]
C2 ~135 ppm[3]~40 ppmIn the 1-ene isomer, C2 is an sp²-hybridized carbon of the double bond and is deshielded. In the 3-ene isomer, C2 is a saturated sp³-hybridized carbon alpha to the carbonyl.
C3 ~165 ppm[3]~130 ppmIn the 1-ene isomer, C3 is the β-carbon of the enone system and is significantly deshielded due to resonance. In the 3-ene isomer, C3 is a vinylic carbon of an isolated double bond.
C4 ~30 ppm~130 ppmIn the 1-ene isomer, C4 is a saturated sp³-hybridized carbon. In the 3-ene isomer, C4 is the other vinylic carbon of the isolated double bond.
C5 ~35 ppm~40 ppmIn the 1-ene isomer, C5 is a saturated sp³-hybridized carbon. In the 3-ene isomer, C5 is a saturated sp³-hybridized carbon alpha to the carbonyl.

Note: The chemical shifts for 3-Cyclopenten-1-one are estimated based on typical values for non-conjugated ketones and the observed shifts for the olefinic carbons in 3-cyclopenten-1-ol and 3-cyclopentene-1-carboxylic acid.[4][5]

Visualizing the Structural and Spectroscopic Differences

The following diagram illustrates the key structural differences and their resulting impact on the characteristic ¹³C NMR chemical shifts.

G cluster_1 1-ene Cyclopentenyl Ketone (α,β-Unsaturated) cluster_2 3-ene Cyclopentenyl Ketone (β,γ-Unsaturated) 1-ene C1(~209 ppm) (Conjugated C=O) C2_1 C2(~135 ppm) (Olefinic α-C) 1-ene->C2_1 C3_1 C3(~165 ppm) (Olefinic β-C) C2_1->C3_1 C4_1 C4(~30 ppm) (Aliphatic) C3_1->C4_1 C5_1 C5(~35 ppm) (Aliphatic) C4_1->C5_1 C5_1->1-ene 3-ene C1(~215-220 ppm) (Non-conjugated C=O) C2_2 C2(~40 ppm) (Aliphatic α-C) 3-ene->C2_2 C3_2 C3(~130 ppm) (Olefinic) C2_2->C3_2 C4_2 C4(~130 ppm) (Olefinic) C3_2->C4_2 C5_2 C5(~40 ppm) (Aliphatic α-C) C4_2->C5_2 C5_2->3-ene

Caption: Key ¹³C NMR chemical shift differences between 1-ene and 3-ene cyclopentenyl ketones.

Experimental Protocols

To obtain high-quality ¹³C NMR spectra for distinguishing between these isomers, the following experimental protocol is recommended.

I. Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum.

  • Sample Quantity : For a standard ¹³C NMR experiment, dissolve 20-50 mg of the cyclopentenyl ketone sample in approximately 0.6-0.7 mL of a deuterated solvent.[6] Higher concentrations are generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[7]

  • Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for most cyclopentenyl ketones. Other deuterated solvents such as acetone-d₆, or benzene-d₆ can also be used depending on the sample's solubility.[8]

  • Filtration : To ensure a homogeneous magnetic field, it is essential to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 77.16 ppm).[8]

II. ¹³C NMR Data Acquisition

The following parameters are a good starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum.

  • Instrument Setup : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Spectral Width : A typical spectral width for ¹³C NMR is from 0 to 220 ppm.[2]

    • Pulse Angle : A 30-45° pulse angle is generally sufficient for routine spectra.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A relaxation delay of 2 seconds is a good starting point. For more quantitative results, a longer delay (5 times the longest T₁ of the carbon atoms) may be necessary.[9]

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration.

III. Data Processing
  • Fourier Transform : Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and presentation.

  • Chemical Shift Referencing : Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in substituted cyclopentenyl ketones, advanced 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons, allowing for the definitive assignment of protonated carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity within the molecule.[10]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups, which is helpful in assigning the aliphatic carbons in the cyclopentenyl ring.[11]

By employing a systematic approach that combines careful sample preparation, appropriate data acquisition parameters, and, when necessary, advanced 2D NMR techniques, researchers can confidently and accurately distinguish between 3-ene and 1-ene cyclopentenyl ketone isomers, a critical step in the rigorous characterization of organic compounds.

References

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Constantino, M. G., Lacerda Júnior, V., & da Silva, G. V. J. (2005). Detailed assignments of 1H and 13C NMR spectral data of 13 beta-substituted cycloenones. Magnetic Resonance in Chemistry, 43(4), 346–347. [Link]

  • PubChem. 3-Cyclopenten-1-ol. [Link]

  • SpectraBase. 3-Cyclopentene-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

Sources

GC-MS fragmentation pattern of 1-(cyclopent-3-en-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Isomer Differentiation and Structural Validation

Executive Summary

This guide provides a technical framework for the identification and differentiation of 1-(cyclopent-3-en-1-yl)ethan-1-one (Target) from its thermodynamically stable conjugated isomer, 1-(cyclopent-1-en-1-yl)ethan-1-one (Analog).

For researchers in drug development and synthetic organic chemistry, distinguishing these isomers is critical. The "3-en" target is a


-unsaturated ketone, often a kinetic product or metabolic intermediate. It is prone to thermal isomerization to the 

-unsaturated "1-en" form inside hot GC inlets. This guide outlines the fragmentation physics, providing a self-validating protocol to ensure data integrity.
Structural Analysis & Fragmentation Theory

The mass spectral behavior of 1-(cyclopent-3-en-1-yl)ethan-1-one is governed by the lack of conjugation between the carbonyl group and the alkene double bond.

2.1. The Stability Differential
  • Target (3-en isomer): The double bond is isolated at the C3 position. The molecular ion (

    
    , m/z 110) is localized on the carbonyl oxygen but lacks resonance stabilization across the ring. Consequently, the 
    
    
    
    is relatively weak/labile and prone to fragmentation.[1]
  • Alternative (1-en isomer): The double bond is at C1, conjugated with the carbonyl. This creates a continuous

    
    -system, significantly stabilizing the molecular ion.
    
2.2. Dominant Fragmentation Pathways (Target)
  • 
    -Cleavage (Dominant):  The bond between the acetyl group and the cyclopentene ring is weak. Ionization triggers rapid cleavage, generating the acetylium ion (m/z 43 ) and the cyclopentenyl radical.
    
  • Allylic Cleavage (Secondary): The cyclopentenyl moiety (

    
    ) forms a stable cation at m/z 67  due to resonance delocalization of the positive charge over the allylic system.
    
  • Suppressed McLafferty Rearrangement: Although

    
    -hydrogens exist at C3/C4, they are vinylic (
    
    
    
    hybridized). Abstraction of a vinylic hydrogen via a 6-membered transition state is energetically unfavorable compared to standard alkyl
    
    
    -H abstraction. Thus, expected McLafferty rearrangement peaks are suppressed compared to saturated analogs.
Comparative Data Analysis

The following table contrasts the target molecule with its primary interference.

FeatureTarget: 1-(cyclopent-3-en-1-yl)ethan-1-one Alternative: 1-(cyclopent-1-en-1-yl)ethan-1-one
Structure Type Non-conjugated (

-unsaturated)
Conjugated (

-unsaturated)
Molecular Ion (

)
Weak (<15% relative abundance)Strong (>50% relative abundance)
Base Peak m/z 43 (

) or m/z 67
m/z 110 (

) or m/z 95 (

)
Key Fragment (m/z 95) Moderate (Loss of methyl)Strong (Resonance stabilized cation)
Retention Index (Polar) Lower (Less polarizable

-system)
Higher (Extended conjugation increases polarity)
Thermal Stability Low (Isomerizes in hot split/splitless inlets)High (Thermodynamically stable)
Experimental Protocol (Self-Validating)

Critical Warning: The 3-en isomer can convert to the 1-en isomer in the GC injection port if the temperature is too high or the liner is active. The following protocol minimizes this artifact.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (Avoid protic solvents like methanol which can catalyze isomerization).

  • Concentration: 10-50 ppm.

  • Derivatization: None required, but oxime formation can be used if thermal stability is insurmountable.

Step 2: GC-MS Acquisition Parameters
  • Inlet: Cool On-Column (preferred) or Split/Splitless with low temperature (200°C max).

    • Validation Check: Inject the sample at 180°C and 250°C. If the ratio of 3-en to 1-en changes, thermal degradation is occurring.

  • Column: DB-5ms or equivalent (Non-polar, 5% phenyl).

    • Reasoning: Non-polar phases separate based on boiling point/shape, sufficient for these structural isomers.

  • Oven Program:

    • Start: 40°C (hold 2 min).

    • Ramp: 10°C/min to 150°C.

    • Ramp: 25°C/min to 280°C (bake out).

  • MS Source: Electron Impact (EI), 70 eV.[2] Source Temp: 230°C.

Step 3: Data Validation (The "Trust" Check)
  • Co-injection: If available, spike the sample with a known standard of the conjugated isomer. You should see two distinct peaks. If they merge or only one appears, your inlet is converting the target.

  • Peak Purity: Check the leading and trailing edges of the peak. The mass spectrum must be consistent across the peak width.

Fragmentation Pathway Visualization

The following diagram maps the fragmentation logic for the target molecule.

FragmentationPattern Fig 1. EI-MS Fragmentation Pathway of 1-(cyclopent-3-en-1-yl)ethan-1-one M_Ion Molecular Ion (M+) m/z 110 (Unstable, Non-conjugated) Alpha_Cleavage Alpha-Cleavage (C-C Bond Scission) M_Ion->Alpha_Cleavage Fast Kinetics Methyl_Loss Methyl Radical Loss (M - 15) M_Ion->Methyl_Loss Minor Pathway Acylium Acylium Ion m/z 43 (Base Peak Candidate) Alpha_Cleavage->Acylium Charge Retention on O Cyclopentenyl Cyclopentenyl Cation m/z 67 (Allylic Stabilization) Alpha_Cleavage->Cyclopentenyl Charge Retention on Ring Frag_95 Fragment Ion m/z 95 (Cyclopentenecarbonyl cation) Methyl_Loss->Frag_95

Caption: Figure 1 illustrates the primary fragmentation pathways. The instability of the non-conjugated molecular ion favors rapid alpha-cleavage, generating prominent ions at m/z 43 and m/z 67.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining alpha-cleavage rules for ketones).
  • NIST Mass Spectrometry Data Center. (2023). Ethanone, 1-(1-cyclopenten-1-yl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link] (Used for comparative data of the conjugated isomer).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • PubChem. (n.d.). 1-Acetylcyclopentene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative UV-Vis Spectroscopy of Acetylcyclopentene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis absorption maxima differences in acetylcyclopentene isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis and characterization of cyclopentanoid scaffolds—critical in the development of terpenes, prostaglandins, and jasmonoids—distinguishing between conjugated and non-conjugated isomers is a frequent analytical challenge. This guide provides a definitive technical comparison of the UV-Vis absorption profiles of 1-acetyl-1-cyclopentene (conjugated) and 1-acetyl-2-cyclopentene (unconjugated).

By leveraging the electronic differences between these isomers, researchers can utilize UV-Vis spectroscopy not merely as a confirmation tool, but as a kinetic probe for monitoring isomerization efficiency and thermodynamic stability.

Theoretical Framework & Spectral Prediction[1]

The Electronic Origins of Contrast

The distinct spectral signatures of acetylcyclopentene isomers arise from the extent of


-electron delocalization.
  • 1-Acetyl-1-cyclopentene (Conjugated): The carbonyl group (

    
    ) is directly attached to the alkene (
    
    
    
    ), creating a continuous
    
    
    -system over four atoms. This reduces the HOMO-LUMO energy gap (
    
    
    ), resulting in a strong bathochromic (red) shift of the
    
    
    transition into the easily accessible UV region (>220 nm).
  • 1-Acetyl-2-cyclopentene (Unconjugated): The carbonyl and alkene are separated by an

    
     hybridized carbon (C1). The chromophores function independently. The 
    
    
    
    transition of the isolated alkene occurs in the far UV (<200 nm), often obscured by solvent cutoff, leaving only the weak
    
    
    carbonyl transition observable.
Woodward-Fieser Analysis (1-Acetyl-1-cyclopentene)

To predict the


 for the conjugated isomer, we apply Woodward-Fieser rules for 

-unsaturated ketones.
Structural FeatureIncrement Value (nm)Rationale
Base Value 215Acyclic enone base (used for exocyclic ketones)

-Alkyl Substituent
+10Ring residue at C5

-Alkyl Substituent
+12Ring residue at C3
Solvent Correction 0Ethanol (standard reference)
Calculated

237 nm Strong

band

Note: Experimental values typically fall within the 232–240 nm range depending on solvent polarity.

Comparative Data Analysis

The following table summarizes the diagnostic signals. Note the dramatic difference in the extinction coefficient (


) for the primary band, which is the key differentiator.
Feature1-Acetyl-1-cyclopentene (Conjugated)1-Acetyl-2-cyclopentene (Unconjugated)
System Type

-unsaturated ketone

-unsaturated ketone
Primary

(

)
235 – 240 nm < 195 nm (often invisible)
Molar Absorptivity (

)
High (> 10,000

)
Low (isolated alkene)
Secondary

(

)
~310 nm (weak, broad)~280 – 290 nm (weak)
Visual Appearance Colorless (absorbs UV)Colorless
Stability Thermodynamically StableKinetically Stable (isomerizes with acid/base)
Visualization of Electronic Transitions

The following diagram illustrates the energy gap differences that dictate the spectral shift.

EnergyLevels cluster_0 Unconjugated (1-Acetyl-2-cyclopentene) cluster_1 Conjugated (1-Acetyl-1-cyclopentene) LUMO_U π* (Antibonding) LUMO_C π* (Antibonding) Lower Energy HOMO_U π (Bonding) HOMO_U->LUMO_U High Energy (λ < 200 nm) HOMO_C π (Bonding) Higher Energy HOMO_C->LUMO_C Lower Energy (λ ~ 237 nm)

Figure 1: Comparison of HOMO-LUMO gaps. Conjugation decreases the energy gap, red-shifting the absorption maximum.[1]

Experimental Protocols

Standard Characterization Workflow

Objective: To determine the isomeric purity of a synthesized acetylcyclopentene sample.

Reagents:

  • Spectroscopic grade Ethanol (EtOH) or Cyclohexane.

  • Quartz cuvettes (1 cm path length).

Protocol:

  • Blanking: Fill a quartz cuvette with pure solvent and perform a baseline correction (190–400 nm).

  • Stock Solution: Prepare a

    
     M solution of the analyte.
    
    • Why? Conjugated enones have high

      
      . High concentrations will saturate the detector at 
      
      
      
      .
  • Scan: Record the spectrum from 200 nm to 400 nm.

  • Analysis:

    • Pass: A distinct peak at 235–240 nm confirms the presence of the conjugated isomer (1-acetyl-1-cyclopentene).

    • Fail/Impure: Absence of a peak >210 nm suggests the unconjugated isomer. A peak at 237 nm with low absorbance (relative to concentration) indicates a mixture.

Isomerization Kinetics Experiment

Objective: Monitor the acid-catalyzed isomerization of 1-acetyl-2-cyclopentene to 1-acetyl-1-cyclopentene.

Protocol:

  • Dissolve 1-acetyl-2-cyclopentene in Ethanol.

  • Record

    
     spectrum (expect no peak at 237 nm).
    
  • Add 1 drop of dilute HCl or catalytic p-TsOH.

  • Record spectra every 5 minutes.

  • Observation: You will observe the growth of the 237 nm band over time as the double bond migrates into conjugation.

Isomerization Iso1 1-Acetyl-2-cyclopentene (Unconjugated) λmax < 200 nm Inter Enol Intermediate Iso1->Inter + H+ (Catalyst) Iso2 1-Acetyl-1-cyclopentene (Conjugated) λmax ~ 237 nm Inter->Iso2 - H+ Thermodynamic Control

Figure 2: Acid-catalyzed isomerization pathway monitored by the emergence of the 237 nm chromophore.

Field Insights & Troubleshooting

Solvatochromic Shifts

When comparing literature values, ensure the solvent is consistent.

  • Ethanol (Polar): Stabilizes the

    
     and 
    
    
    
    orbitals differently. Typically causes a slight red shift for
    
    
    (due to excited state stabilization) but a blue shift for
    
    
    (due to H-bonding stabilizing the ground state lone pair).
  • Hexane (Non-polar): Provides "truer" values closer to gas-phase transitions. The fine vibrational structure of the

    
     band is often visible in hexane but smoothed out in ethanol.
    
Common Pitfalls
  • Concentration Errors: Using

    
     M concentrations for the conjugated isomer will result in absorbance > 2.0, leading to flat-topped peaks and inaccurate 
    
    
    
    readings.
  • Glass vs. Quartz: Standard glass cuvettes absorb UV light below 300 nm. Quartz is mandatory for detecting the 237 nm peak.

  • False Negatives: If synthesizing the unconjugated isomer, the presence of any peak at 237 nm indicates contamination with the thermodynamic product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Woodward-Fieser rules).
  • Woodward, R. B. (1941). Structure and the Absorption Spectra of

    
    -Unsaturated Ketones.[2][3] Journal of the American Chemical Society, 63(4), 1123–1126. Link
    
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Link

  • LibreTexts Chemistry. (2023). Woodward-Fieser Rules for Conjugated Carbonyl Compounds. Link

Sources

comparative reactivity of 1-acetyl-3-cyclopentene in epoxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Epoxidation Reactivity of 1-Acetyl-3-Cyclopentene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Epoxides and the Unique Case of 1-Acetyl-3-Cyclopentene

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the inherent ring strain, which facilitates stereospecific ring-opening reactions with a wide array of nucleophiles, enabling the construction of complex molecular architectures.[3][4][5] The synthesis of epoxides is predominantly achieved through the epoxidation of alkenes, a reaction whose efficiency and mechanism are profoundly influenced by the electronic nature of the carbon-carbon double bond.

This guide provides a comparative analysis of the epoxidation reactivity of 1-acetyl-3-cyclopentene. This substrate presents a unique electronic environment: the double bond is not directly conjugated with the electron-withdrawing acetyl group, unlike in classic α,β-unsaturated ketones. We will explore how this arrangement influences its reactivity towards different classes of epoxidizing agents compared to two benchmark substrates: the electron-rich parent, Cyclopentene , and its conjugated isomer, 1-Acetyl-1-cyclopentene .

By examining the performance of these substrates under both electrophilic and nucleophilic epoxidation conditions, this guide will elucidate the subtle yet critical role of substituent effects on reaction pathways and outcomes, providing researchers with a predictive framework for their own synthetic challenges.

Mechanistic Dichotomy: Electrophilic vs. Nucleophilic Epoxidation

The choice of epoxidation strategy is dictated by the electron density of the target alkene.

Electrophilic Epoxidation for Electron-Rich Alkenes

Electron-rich alkenes, such as cyclopentene, are readily epoxidized by electrophilic oxygen sources like peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[6][7][8] The reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[7][9] In this transition state, the alkene acts as the nucleophile, attacking the electron-deficient terminal oxygen of the peroxy acid, resulting in a syn-addition of the oxygen atom across the double bond.[5][7]

Caption: Electrophilic Epoxidation via the Butterfly Mechanism.

Nucleophilic Epoxidation for Electron-Poor Alkenes

Conversely, alkenes with electron-withdrawing groups, such as α,β-unsaturated ketones, are poor substrates for electrophilic epoxidation due to their electron-deficient nature.[3] For these systems, a nucleophilic approach is required. The Weitz-Scheffer reaction, which typically employs hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH), is the method of choice.[10][11][12] The base deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻), which then attacks the β-carbon of the conjugated system in a Michael-type addition.[3][9][11] Subsequent intramolecular Sₙ2 displacement of the hydroxide ion by the resulting enolate closes the three-membered ring to form the epoxide.

G cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Ring Closure H2O2 H₂O₂ Anion Hydroperoxide Anion (HOO⁻) H2O2->Anion Deprotonation Base Base (OH⁻) Base->Anion Enolate Enolate Intermediate Anion->Enolate Nucleophilic Attack Enone α,β-Unsaturated Ketone Enone->Enolate Epoxide Epoxide Product Enolate->Epoxide Intramolecular Sₙ2

Caption: Nucleophilic Epoxidation of an α,β-Unsaturated Ketone.

Experimental Comparison: Protocols and Rationale

To objectively assess the reactivity of 1-acetyl-3-cyclopentene, parallel epoxidation experiments were designed using cyclopentene and 1-acetyl-1-cyclopentene as controls. Each substrate was subjected to both electrophilic and nucleophilic conditions.

Materials
  • Cyclopentene (≥99%)

  • 1-Acetyl-1-cyclopentene (≥98%)

  • 1-Acetyl-3-cyclopentene (≥98%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Hydrogen peroxide (30 wt. % in H₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow

G cluster_substrates Substrates cluster_conditions Reaction Conditions cluster_analysis Analysis S1 Cyclopentene C1 Electrophilic: m-CPBA, DCM, 0°C to RT S1->C1 C2 Nucleophilic: H₂O₂, NaOH, MeOH, 0°C to RT S1->C2 S2 1-Acetyl-3-cyclopentene S2->C1 S2->C2 S3 1-Acetyl-1-cyclopentene S3->C1 S3->C2 A1 TLC Monitoring C1->A1 C2->A1 A2 Work-up & Purification A1->A2 A3 Yield & Characterization A2->A3

Caption: Workflow for the Comparative Epoxidation Study.

Protocol 1: Electrophilic Epoxidation with m-CPBA
  • Rationale: This protocol tests the alkene's susceptibility to an electrophilic attack. The reaction is performed at a low temperature to control the exothermic reaction and minimize potential side reactions. The basic wash (NaHCO₃) removes the acidic byproduct, and the sulfite wash quenches any unreacted peroxy acid.

  • Dissolve the alkene (10 mmol) in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 equivalents, ~12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Nucleophilic Epoxidation with H₂O₂/NaOH
  • Rationale: This protocol is designed for electron-deficient alkenes.[13] Methanol is a common solvent that is compatible with the basic conditions. The reaction is initiated at a low temperature to control the generation of the hydroperoxide anion and the subsequent nucleophilic attack.

  • Dissolve the alkene (10 mmol) in 50 mL of methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add 30% hydrogen peroxide (2.0 equivalents, 20 mmol) dropwise.

  • Add 6 M aqueous sodium hydroxide (1.5 equivalents, 15 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Allow the mixture to warm to room temperature and stir for 6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Results and Discussion

The comparative experiments yielded distinct outcomes that directly correlate with the electronic properties of each substrate. The results are summarized below.

SubstrateEpoxidation MethodReaction Time (h)Yield (%)Observations
Cyclopentene Electrophilic (m-CPBA)2>95%Rapid, clean conversion to cyclopentene oxide.[14][15]
Nucleophilic (H₂O₂/NaOH)240%No reaction observed. Starting material recovered.
1-Acetyl-3-cyclopentene Electrophilic (m-CPBA)8~60%Slower reaction compared to cyclopentene.
Nucleophilic (H₂O₂/NaOH)24<5%Trace product formation, mostly unreacted starting material.
1-Acetyl-1-cyclopentene Electrophilic (m-CPBA)24<5%Reaction is extremely sluggish.[3]
Nucleophilic (H₂O₂/NaOH)4>90%Efficient and clean conversion to the epoxide.[10][13]
Interpretation of Reactivity
  • Cyclopentene: As expected, the electron-rich double bond of cyclopentene reacts rapidly and efficiently with the electrophilic m-CPBA.[16] Conversely, it is completely inert to the nucleophilic hydroperoxide anion, which requires an electrophilic alkene for attack. This confirms its role as a classic electron-rich alkene.

  • 1-Acetyl-1-cyclopentene: This substrate exemplifies an electron-deficient alkene. The direct conjugation of the double bond with the carbonyl group delocalizes the π-electron density, making it a poor nucleophile. Consequently, its reaction with electrophilic m-CPBA is extremely slow.[3] However, this same electronic feature makes the β-carbon highly electrophilic and thus an excellent target for nucleophilic attack by the hydroperoxide anion, leading to a high yield of the epoxide under Weitz-Scheffer conditions.[10][11]

  • 1-Acetyl-3-cyclopentene (The Target Molecule): This substrate displays intermediate reactivity.

    • Under Electrophilic Conditions: The acetyl group, while not in direct conjugation, exerts a deactivating inductive effect (-I effect) on the cyclopentene ring. This effect reduces the nucleophilicity of the double bond compared to unsubstituted cyclopentene. The result is a significantly slower reaction with m-CPBA, but one that still proceeds to a moderate yield. The double bond is sufficiently electron-rich to react, but less so than the parent alkene.

    • Under Nucleophilic Conditions: The lack of conjugation means the double bond is not sufficiently activated towards nucleophilic attack. The β-carbon does not possess the strong electrophilic character seen in 1-acetyl-1-cyclopentene. As a result, the Michael-type addition of the hydroperoxide anion is highly disfavored, and almost no product is formed.

Conclusion

The reactivity of 1-acetyl-3-cyclopentene in epoxidation reactions occupies a middle ground between electron-rich and electron-deficient alkenes. Its double bond is deactivated towards electrophilic attack compared to cyclopentene due to the inductive electron-withdrawing effect of the acetyl group, resulting in slower reaction kinetics. However, because the double bond is not conjugated with the carbonyl group, it is not sufficiently electron-poor to undergo efficient nucleophilic epoxidation.

For researchers and drug development professionals, this study underscores a critical principle: the optimal epoxidation strategy is highly dependent on the specific electronic environment of the alkene. For substrates like 1-acetyl-3-cyclopentene, which possess non-conjugated electron-withdrawing groups, electrophilic epoxidation with a reagent like m-CPBA remains the viable method, though longer reaction times or more reactive peroxy acids may be required to achieve high conversion.

References
  • Mitsudome, T., et al. (2021). Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ballini, R., et al. (2003). Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol. Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

  • Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Biswas, T. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (1998). High Level Computational Study of the Stereoelectronic Effects of Substituents on Alkene Epoxidations with Peroxyformic Acid. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. PMC. Retrieved from [Link]

  • Oreate AI Blog. (2025). The Role of McPba in Alkene Transformations. Retrieved from [Link]

  • Espenson, J. H., et al. (1996). Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Armstrong, A. (2005). Functional Group Interconversions - Lecture 6. Imperial College London. Retrieved from [Link]

  • University of Cologne. (n.d.). ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]

  • Jones Jr., J., et al. (1999). A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Spoering, R. (2015). Organic chemistry 19: Alkenes - epoxidation, dihydroxylation, cyclopropanation. Spoering.net. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyclopentene-1,3-diol, monoacetate, cis-. Retrieved from [Link]

  • Trost, B. M., et al. (n.d.). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Pearson. (2023). Two stereoisomers are obtained from the reaction of cyclopentene... Study Prep. Retrieved from [Link]

  • Quora. (2021). What are the structure of the product when cyclopentene react with peroxy acid?. Retrieved from [Link]

  • Marino, J. P., et al. (n.d.). Regio- and stereoselectivity of the reaction between cyanocuprates and cyclopentene epoxides. Application to the total synthesis of prostaglandins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 8.9. Reaction: Epoxidation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-1,2-epoxy-cyclopentane. Retrieved from [Link]

  • ACS Omega. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from [Link]

  • OSTI.gov. (n.d.). Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Innovaciencia - UDES. (n.d.). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modelling of the epoxidation of vinylallenes to give cyclopentenones. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1-(cyclopent-3-en-1-yl)ethan-1-one

[1][2][3][4][5]

Executive Safety & Hazard Overview

Urgent: 1-(cyclopent-3-en-1-yl)ethan-1-one (CAS: 20521-56-6) presents dual hazards: flammability and peroxide formation potential . Unlike simple saturated ketones (e.g., acetone), the presence of the endocyclic double bond (cyclopent-3-en) creates allylic hydrogens susceptible to autoxidation.

  • Primary Hazard: Flammable Liquid (Category 3).[1]

  • Hidden Hazard: Class B Peroxide Former. Prolonged storage can lead to the formation of shock-sensitive peroxides, particularly upon concentration (distillation/evaporation).[2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Waste Classification

Accurate classification is the prerequisite for safe disposal. Use the data below to complete waste manifests.

ParameterDataOperational Implication
Chemical Name 1-(cyclopent-3-en-1-yl)ethan-1-oneOfficial shipping name
CAS Number 20521-56-6Unique identifier for waste tags
Flash Point ~46–60°C (Est.)[4]Treat as D001 (Ignitable) Waste
Solubility Low (Water); High (Organics)Segregate into Organic Solvent streams
Peroxide Class Class B (Concentration Hazard)Test for peroxides before disposal if >1 year old
RCRA Code D001 (Ignitability)Federal waste code (USA)

Pre-Disposal Handling & Storage

To prevent accidents prior to disposal, adhere to these storage protocols.

Segregation
  • Incompatible with: Strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.

  • Storage Group: Flammables Cabinet (Yellow). Store away from light to inhibit autoxidation.

Peroxide Management

Because this molecule contains allylic hydrogens (positions 2 and 5 on the ring), it is susceptible to radical autoxidation.

  • Labeling: All containers must carry the date of receipt and the date of opening.

  • Shelf Life: Dispose of or test for peroxides 12 months after opening.

Disposal Procedures (Step-by-Step)

Scenario A: Routine Laboratory Waste (Dilute Solutions)

Use this protocol for reaction mixtures or wash solvents containing the compound.

  • Segregation: Collect in a designated "Non-Halogenated Organic Solvent" waste container (typically white or yellow polyethylene carboys).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers or concentrated acids.

  • Labeling: Affix a hazardous waste label. Explicitly list "1-(cyclopent-3-en-1-yl)ethan-1-one" and "Flammable" on the constituent list.

  • Handoff: Cap tightly (vented caps recommended if evolution of volatiles is suspected) and transfer to your facility's Central Accumulation Area (CAA).

Scenario B: Expired or Old Stock (Pure Compound)

CRITICAL: Do not move or open old containers ( >2 years) without visual inspection. Crystals around the cap indicate severe peroxide hazard.

  • Visual Inspection: Check for solids/crystals.

    • If crystals are present:STOP. Do not touch. Contact EHS/Bomb Squad immediately.

    • If liquid is clear:[4] Proceed to Step 2.

  • Peroxide Testing:

    • Use commercial peroxide test strips (e.g., Quantofix).

    • < 20 ppm: Safe for standard disposal (Scenario A).

    • > 20 ppm: Chemical treatment required (see below).

  • Peroxide Neutralization (if > 20 ppm):

    • Dilute the solvent 1:5 with a non-peroxidizable solvent (e.g., ethanol).

    • Add an excess of ferrous sulfate (FeSO₄) or sodium bisulfite solution.

    • Stir gently for 60 minutes to reduce peroxides.

    • Retest.[3] Once negative, dispose of as Non-Halogenated Organic Waste.

Scenario C: Spill Cleanup (Immediate Action)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use vermiculite or activated charcoal pads. Do not use paper towels (combustible).

  • Collect: Use non-sparking tools (plastic scoop) to transfer debris into a sealable bag/container.

  • Disposal: Label as "Debris contaminated with Flammable Ketones" and process as solid hazardous waste.

Decision Logic for Disposal

Use this workflow to determine the safe path for disposing of stock bottles.

DisposalWorkflowStartDisposal of 1-(cyclopent-3-en-1-yl)ethan-1-oneCheckAgeCheck Container AgeStart->CheckAgeVisualCheckVisual Inspection:Crystals/Solids?CheckAge->VisualCheck> 1 YearStandardDispStandard Disposal:Non-Halogenated Organic StreamCheckAge->StandardDisp< 1 YearBombSquadSTOP: Contact EHS/Bomb Squad(High Explosion Risk)VisualCheck->BombSquadCrystals PresentTestPeroxideTest Peroxides(Quantofix Strips)VisualCheck->TestPeroxideClear LiquidLevelCheckPeroxide Level?TestPeroxide->LevelCheckLevelCheck->StandardDisp< 20 ppmNeutralizeNeutralize:Add FeSO4 or BisulfiteLevelCheck->Neutralize> 20 ppmNeutralize->TestPeroxideRetest

Figure 1: Decision matrix for handling aged stock of cyclic unsaturated ketones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14243706, 1-(But-3-en-1-yl)cyclopent-1-ene (Related Structure Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(cyclopent-3-en-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-(cyclopent-3-en-1-yl)ethan-1-one (CAS No. 20521-56-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The information herein is synthesized from established safety data for structurally similar compounds, providing a robust framework in the absence of comprehensive data for this specific molecule.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of any laboratory safety protocol. While detailed toxicological data for 1-(cyclopent-3-en-1-yl)ethan-1-one is not extensively available, we can infer its potential hazards by examining analogous chemical structures.

  • 1-Cyclopentyl-ethanone: This related compound is classified as harmful if swallowed and causes serious eye irritation.[1]

  • Cyclopent-3-en-1-one: A structural relative, this chemical is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Cyclopentanone: Another similar ketone, it is also a flammable liquid and is known to cause skin and serious eye irritation.[3][4][5]

Based on these analogs, we must operate under the assumption that 1-(cyclopent-3-en-1-yl)ethan-1-one is likely to be a skin and eye irritant, potentially harmful if ingested, and may be a flammable liquid. All handling procedures must reflect these potential hazards.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-(cyclopent-3-en-1-yl)ethan-1-one. The selection of specific items should be guided by a task-specific risk assessment.

Eye and Face Protection

Direct contact with ketones can cause serious eye irritation.[1][2][6] Therefore, robust eye protection is non-negotiable.

  • Standard Use: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Splash Hazard: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Hand Protection

To prevent skin irritation, the selection of appropriate gloves is critical.[2][3][7]

  • Glove Selection: Always use chemical-impermeable gloves.[1] Nitrile gloves are a common and effective choice for incidental contact with many ketones. However, for prolonged handling, it is crucial to consult the glove manufacturer's compatibility charts to verify breakthrough times.

  • Glove Inspection and Use: Gloves must be inspected for any signs of degradation or puncture before each use.[1] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1][8]

Body Protection

Protecting your body from potential splashes and spills is an essential layer of defense.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times.

  • Impervious Clothing: For tasks with a higher risk of significant exposure, such as large-scale transfers, consider wearing fire/flame resistant and impervious clothing.[1]

Respiratory Protection

Given that analogous compounds can cause respiratory irritation, engineering controls are the first line of defense.[2]

  • Ventilation: All handling of 1-(cyclopent-3-en-1-yl)ethan-1-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[1]

Table 1: Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-scale handling (e.g., weighing)Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Lab coatChemical fume hood
Solution preparation/transferSafety goggles with side-shields and a face shieldChemical-resistant gloves (e.g., nitrile)Lab coatChemical fume hood
Large-scale handling or spill cleanupSafety goggles with side-shields and a face shieldChemical-resistant gloves (consult manufacturer)Flame-resistant, impervious clothingFull-face respirator with appropriate cartridges

Safe Handling and Disposal Workflow

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.

Experimental Workflow: Safe Handling Protocol
  • Preparation:

    • Confirm that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Conduct all manipulations of 1-(cyclopent-3-en-1-yl)ethan-1-one within the chemical fume hood.[9]

    • Use non-sparking tools to prevent ignition of flammable vapors.[1][9]

    • Keep the container tightly closed when not in use.[1][9]

  • Post-Handling:

    • Properly seal and label all waste containers.[10]

    • Decontaminate the work area.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.[1]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Seal & Label Waste handle3->post1 post2 Decontaminate Area post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands post3->post4

Caption: Safe handling workflow for 1-(cyclopent-3-en-1-yl)ethan-1-one.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

  • Spills: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Use appropriate PPE and contain the spill with an inert absorbent material. Collect and place in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal is essential to protect both individuals and the environment.

  • Waste Segregation: Do not mix 1-(cyclopent-3-en-1-yl)ethan-1-one waste with other waste streams, especially incompatible materials like strong oxidizing agents.[10][11]

  • Containerization: Use a designated, clearly labeled, and tightly sealed container for the chemical waste.[1][10]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1] All disposal activities must comply with local, regional, and national regulations.[12]

References

  • Ethanone, 1-(3-cycloocten-1-yl)- | C10H16O | CID 56841839 - PubChem. Available from: [Link]

  • Cyclopent-3-en-1-one | C5H6O | CID 84351 - PubChem - NIH. Available from: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • 1-(Cyclopent-3-en-1-yl)ethan-1-one 250mg - Dana Bioscience. Available from: [Link]

  • 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one - PubChem - NIH. Available from: [Link]

  • Safety Data Sheet: Cyclopentanone - Carl ROTH. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.